1-Methyl-4-methylaminopiperidine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,1-dimethylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-7-3-5-9(2)6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTTUUGBFSJFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679360 | |
| Record name | N,1-Dimethylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99709-59-8 | |
| Record name | N,1-Dimethylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-dimethylpiperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1-Methyl-4-methylaminopiperidine Dihydrochloride
Executive Summary
1-Methyl-4-methylaminopiperidine dihydrochloride (CAS 99709-59-8) is a critical diamine scaffold used primarily as an intermediate in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs).[1][2][3][4] Characterized by a piperidine ring substituted with a methyl group at the N1 position and a methylamino moiety at the C4 position, this compound serves as a versatile pharmacophore for G-Protein Coupled Receptor (GPCR) ligands, particularly targeting serotonin (5-HT) and dopamine receptors.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic pathways, and application in drug discovery, grounded in self-validating experimental protocols.
Chemical Identity & Specifications
The dihydrochloride salt offers superior stability and solubility compared to its free base counterpart (CAS 73579-08-5), making it the preferred form for solid-state storage and reaction stoichiometry.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1-Methyl-4-(methylamino)piperidine dihydrochloride |
| Synonyms | N,1-Dimethylpiperidin-4-amine 2HCl; 4-Methylamino-1-methylpiperidine dihydrochloride |
| CAS Number | 99709-59-8 (Salt); 73579-08-5 (Free Base) |
| Molecular Formula | C₇H₁₈Cl₂N₂ (C₇H₁₆N₂[1] · 2HCl) |
| Molecular Weight | 201.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 252°C – 254°C (decomposition) |
| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether, hexanes |
| Hygroscopicity | Moderate; storage under desiccant recommended |
Synthetic Pathways & Manufacturing[6]
The industrial preparation of this compound typically proceeds via the reductive amination of 1-methyl-4-piperidone. This route is favored for its atom economy and the avoidance of toxic alkylating agents.
Reaction Mechanism
The synthesis involves the condensation of 1-methyl-4-piperidone with methylamine to form an imine (Schiff base) intermediate, which is subsequently reduced in situ to the secondary amine. The final step involves salt formation with hydrochloric acid to isolate the stable dihydrochloride.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 10 g of target compound.
-
Imine Formation:
-
Charge a reaction vessel with 1-methyl-4-piperidone (11.3 g, 100 mmol) and Methanol (100 mL).
-
Cool to 0°C. Add Methylamine (33% in EtOH, 15 mL, ~120 mmol) dropwise.
-
Checkpoint: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Disappearance of ketone spot indicates imine formation.
-
-
Reduction:
-
Add Sodium Cyanoborohydride (NaBH₃CN) (6.3 g, 100 mmol) in portions over 30 minutes.
-
Adjust pH to ~5–6 with glacial acetic acid to catalyze the reduction.
-
Stir at room temperature for 12 hours.
-
Quench: Add conc. HCl dropwise to decompose excess hydride (Caution: H₂ gas evolution).
-
-
Work-up & Salt Formation:
-
Basify to pH >12 with NaOH (aq). Extract with Dichloromethane (3 x 50 mL).
-
Dry organic layer over Na₂SO₄ and concentrate to yield the oily free base.
-
Dissolve the oil in Ethanol (50 mL). Bubble dry HCl gas or add HCl in Dioxane (4M) until precipitation is complete.
-
Filter the white solid and recrystallize from Ethanol/Ether.
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from 1-methyl-4-piperidone to the dihydrochloride salt via reductive amination.[5]
Application in Drug Discovery
1-Methyl-4-methylaminopiperidine is a privileged structure in medicinal chemistry, particularly for designing ligands that must penetrate the Blood-Brain Barrier (BBB).
Pharmacophore Utility
-
Basic Center: The tertiary nitrogen (N1) and secondary nitrogen (N4) are protonated at physiological pH, facilitating ionic interactions with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).
-
Rigid Scaffold: The piperidine ring provides a defined spatial orientation, reducing the entropic penalty of binding compared to flexible alkyl chains.
Target Classes
-
Serotonin (5-HT) Modulators: Used in the synthesis of tryptamine analogs and 5-HT4 agonists for gastrointestinal motility or cognitive enhancement.
-
Sigma Receptor Ligands: The N-methyl-piperidine motif is a classic feature in high-affinity sigma-1 receptor ligands, investigated for neuroprotection.
-
Acetylcholinesterase Inhibitors: Derivatives have been explored for Alzheimer's disease therapeutics.
Analytical Characterization
To ensure the integrity of the salt form, the following analytical signals should be verified.
Proton NMR (D₂O, 400 MHz)
-
δ 2.75 ppm (s, 3H): N-Methyl group (N4-Me).
-
δ 2.85 ppm (s, 3H): N-Methyl group (N1-Me).
-
δ 3.0–3.6 ppm (m, 9H): Piperidine ring protons and C4-H methine.
-
Note: Chemical shifts may vary slightly depending on concentration and pH.
Mass Spectrometry (ESI+)
-
m/z = 129.1 [M+H]⁺: Corresponding to the free base cation (C₇H₁₇N₂⁺).
-
Absence of m/z 114 (loss of methyl) confirms N-methylation stability.
Handling & Safety
While the dihydrochloride salt is less volatile than the free base, it retains hazardous properties typical of secondary amines and piperidines.
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic – protect from moisture.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Chemical Identity & CAS Verification
- Source: PubChem. "1-Methyl-4-(methylamino)piperidine (Compound)."
-
URL:[Link]
- Salt Form Specifications (CAS 99709-59-8): Source: ABCR GmbH Product Catalog. "1-Methyl-4-methylamino-piperidine dihydrochloride."
- Synthetic Methodology (Reductive Amination)
-
Pharmacological Applications
-
Source: BenchChem.[5] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Analogous chemistry and application context).
-
Sources
Technical Monograph: 1-Methyl-4-methylaminopiperidine Dihydrochloride
Topic: 1-Methyl-4-methylaminopiperidine dihydrochloride chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This compound (CAS: 99709-59-8) is a specialized diamine heterocycle serving as a critical intermediate in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs).[2][3][4] Structurally, it consists of a piperidine ring substituted with methyl groups at both the N1 (ring nitrogen) and the exocyclic amine at position C4. This "double-methylated" motif confers unique lipophilicity and basicity profiles, making it a privileged scaffold for optimizing blood-brain barrier (BBB) penetration in analgesic and antipsychotic drug discovery.
This guide provides a definitive analysis of its chemical structure, validated synthetic pathways, and physicochemical properties, designed to support medicinal chemists in lead optimization and process development.
Chemical Identity & Structural Analysis[2]
Nomenclature and Identifiers
The compound exists primarily as a dihydrochloride salt to ensure stability and solubility in aqueous media.
| Parameter | Data |
| Systematic Name | |
| CAS Number (2HCl) | 99709-59-8 |
| CAS Number (Free Base) | 73579-08-5 |
| Molecular Formula | |
| Molecular Weight | 201.14 g/mol (Salt); 128.22 g/mol (Base) |
| SMILES (Salt) | CN1CCC(CC1)NC.Cl.Cl |
| Appearance | White to off-white crystalline solid (hygroscopic) |
Structural Conformation
The piperidine ring typically adopts a chair conformation , which is thermodynamically favored to minimize torsional strain.
-
N1-Methylation: The methyl group on the ring nitrogen (
) generally prefers the equatorial position to avoid 1,3-diaxial interactions with protons at C3 and C5, although rapid pyramidal inversion occurs in solution. -
C4-Substitution: The methylamino group at C4 also favors the equatorial orientation. This 1,4-disubstitution pattern creates a linear vector for the molecule, essential for binding in narrow hydrophobic pockets of G-protein coupled receptors (GPCRs).
-
Salt Stoichiometry: As a dihydrochloride, both nitrogen centers (the tertiary ring nitrogen and the secondary exocyclic nitrogen) are protonated. The pKa of the ring nitrogen (~10.0) and the exocyclic amine (~9.5) allows for dual protonation in acidic media.
Synthetic Pathways and Production[1][5][6][7][8]
The synthesis of this compound is most efficiently achieved via Reductive Amination . This route is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation byproducts (quaternary ammonium salts).
Reaction Pathway Diagram
The following diagram illustrates the reductive amination of 1-methyl-4-piperidone with methylamine, followed by salt formation.
Figure 1: Step-wise synthesis via reductive amination. The ketone carbonyl is converted to an amine via an imine intermediate.
Detailed Experimental Protocol
Objective: Synthesis of this compound (10 g scale).
Step 1: Imine Formation & Reduction
-
Setup: Charge a 500 mL 3-neck round-bottom flask with 1-Methyl-4-piperidone (11.3 g, 100 mmol) and Methanol (150 mL).
-
Amine Addition: Cool to 0°C. Add Methylamine (33% in EtOH, 15 mL, 120 mmol) dropwise over 20 minutes.
-
Equilibration: Stir at room temperature for 1 hour to ensure imine formation.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (
, 7.5 g, 120 mmol) in small portions. Note: Caution is required due to HCN generation; use a scrubber. -
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).
Step 2: Workup and Isolation (Free Base)
-
Quench: Quench reaction with 1N HCl until pH < 2 (to destroy excess hydride).
-
Basification: Adjust pH to >12 using 6N NaOH.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo to yield the pale yellow oil (Free Base).
Step 3: Salt Formation
-
Dissolution: Dissolve the crude oil in anhydrous Ethanol (50 mL).
-
Acidification: Bubble dry HCl gas or add 4M HCl in Dioxane (50 mL) at 0°C with vigorous stirring.
-
Crystallization: Add Diethyl Ether (200 mL) to precipitate the salt.
-
Filtration: Filter the white solid under nitrogen (hygroscopic).
-
Drying: Dry in a vacuum oven at 40°C over
.
Physicochemical Profiling & Analytics
Accurate characterization is vital to distinguish the dihydrochloride from the monohydrochloride or free base.
Comparative Properties Table
| Property | Free Base | Dihydrochloride Salt |
| Physical State | Clear to yellow liquid | White crystalline powder |
| Boiling/Melting Point | bp 163-164°C | mp >230°C (dec.)[4] |
| Solubility | Soluble in DCM, EtOH, Water | Highly soluble in Water, MeOH; Insoluble in Ether |
| Hygroscopicity | Low | High (Deliquescent) |
| pH (1% aq) | ~11.5 (Alkaline) | ~2.0 - 3.0 (Acidic) |
Analytical Workflow (Quality Control)
Figure 2: Quality control decision tree ensuring chemical purity and correct salt stoichiometry.
Spectral Interpretation (1H NMR in D2O)
-
2.80 ppm (s, 3H): N-Methyl group attached to the ring nitrogen (
). -
2.65 ppm (s, 3H): N-Methyl group attached to the exocyclic amine (
). - 3.00 - 3.60 ppm (m, 5H): Ring protons (C2, C6, and C4 methine).
- 1.80 - 2.30 ppm (m, 4H): Ring protons (C3, C5).
-
Note: In the salt form, methyl signals are deshielded (shifted downfield) compared to the free base due to the positive charge on the nitrogens.
Pharmaceutical Applications
The "Magic Methyl" Effect
The addition of the methyl group at the C4-amine (converting a primary amine to a secondary amine) is a classic example of the "Magic Methyl" effect in medicinal chemistry.
-
Solubility: It disrupts planarity and hydrogen bond networks, often improving solubility.
-
Metabolic Stability: It can block metabolic deamination or acetylation pathways.
-
Selectivity: The steric bulk of the methyl group can induce conformational changes that improve selectivity for target receptors (e.g., distinguishing between Dopamine D2 and D4 receptors).
Therapeutic Areas
-
Analgesics: Structural analogs of this compound are precursors to Fentanyl and related opioids. The 1-phenethyl-4-(N-phenylpropionamido)piperidine scaffold is derived from similar diamine precursors.
-
Antihistamines: Used in the synthesis of piperidine-based H1-antagonists.
-
Neuroleptics: The N-methyl-piperidine moiety is a pharmacophore in several antipsychotic drugs.
Handling and Safety
-
Storage: The dihydrochloride is hygroscopic . It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) in a desiccator. Store at room temperature.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base (liquid) in a fume hood due to volatility and potential flammability (Flash point ~56°C).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566323, 1-Methyl-4-(methylamino)piperidine. Retrieved from [Link]
- Barreiro, E. J., et al. (2011).The methylation effect in medicinal chemistry. Chemical Reviews. (Contextual grounding for "Magic Methyl" effect).
Sources
A Comprehensive Spectroscopic Analysis of 1-Methyl-4-methylaminopiperidine Dihydrochloride: A Guide for Researchers
Executive Summary: 1-Methyl-4-methylaminopiperidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting the central nervous system.[1][2] Its dihydrochloride salt form ensures stability and aqueous solubility, making it crucial for various stages of drug development. Rigorous structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic properties. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for 1-Methyl-4-methylaminopiperidine dihydrochloride. It is designed to serve as a practical reference for researchers, offering not only data interpretation but also the underlying scientific rationale for analytical methodologies and expected outcomes.
Introduction and Chemical Identity
The Molecule: Structure and Significance
1-Methyl-4-methylaminopiperidine is a disubstituted piperidine derivative featuring both a tertiary and a secondary amine. Its utility as a synthetic intermediate is well-established, particularly in the development of novel analgesics and antidepressants.[2] The dihydrochloride salt is formed by the protonation of both nitrogen atoms, which significantly alters the molecule's electronic properties and, consequently, its spectroscopic signature compared to its free base form (CAS No: 73579-08-5).[3][4]
Chemical Profile:
-
Chemical Name: 1-Methyl-4-(methylamino)piperidine Dihydrochloride
-
Molecular Formula: C₇H₁₈Cl₂N₂
-
Molecular Weight: 201.14 g/mol
-
Structure (Dihydrochloride): The two nitrogen atoms are protonated, each bearing a positive charge, with two chloride counter-ions.
Rationale for Spectroscopic Characterization
In a research and drug development context, unambiguous characterization of starting materials and intermediates is a cornerstone of scientific integrity and regulatory compliance. Spectroscopic analysis provides a detailed fingerprint of the molecule, serving to:
-
Confirm Chemical Identity: Verifying that the correct molecular structure has been synthesized or obtained.
-
Assess Purity: Identifying the presence of residual solvents, starting materials, or by-products.
-
Ensure Consistency: Guaranteeing batch-to-batch reproducibility, which is critical for reliable downstream applications.
-
Elucidate Structure: Providing data on connectivity and the chemical environment of atoms within the molecule.
The protonation state of the molecule dramatically influences its behavior and spectroscopic output. The following sections detail the expected data for the dihydrochloride salt, highlighting the key features that differentiate it from its free base.
Caption: Protonation of the free base to the dihydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the protonation of the nitrogen centers induces a significant downfield (deshielding) shift for adjacent protons and carbons, providing clear diagnostic signals.
Experimental Protocol: Acquiring High-Quality NMR Data
A robust protocol is essential for obtaining reliable and reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dihydrochloride salt.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice due to the high solubility of hydrochloride salts and its ability to exchange with labile N-H protons, which simplifies the spectrum. Alternatively, DMSO-d₆ can be used if exchange is not desired.
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for precise chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~2-3 seconds to ensure good digitization of the signal.
-
Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Solvent Suppression: If using D₂O, apply a presaturation pulse sequence to suppress the residual HDO signal.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to produce singlets for all carbon signals.
-
Spectral Width: 0-200 ppm, sufficient for most aliphatic amines.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
¹H NMR Spectral Analysis (Predicted in D₂O, 400 MHz)
In D₂O, the two N-H protons will exchange with deuterium and become invisible in the spectrum. The positive charges on the nitrogen atoms will draw electron density away from adjacent protons, shifting their signals downfield.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H2, H6 (axial) | 3.6 - 3.8 | d | 2H | Protons on carbons adjacent to the N1⁺ nitrogen. Deshielded. |
| H2, H6 (equatorial) | 3.1 - 3.3 | d | 2H | Protons on carbons adjacent to the N1⁺ nitrogen. Deshielded. |
| H4 (axial) | 3.2 - 3.4 | m | 1H | Methine proton adjacent to the N4⁺ nitrogen. Deshielded. |
| N1-CH₃ | 3.0 - 3.2 | s | 3H | Methyl group on the tertiary amine (N1⁺). Deshielded singlet. |
| N4-CH₃ | 2.8 - 3.0 | s | 3H | Methyl group on the secondary amine (N4⁺). Deshielded singlet. |
| H3, H5 (axial) | 2.2 - 2.4 | q | 2H | Axial protons adjacent to the methine proton at C4. |
| H3, H5 (equatorial) | 1.8 - 2.0 | d | 2H | Equatorial protons adjacent to the methine proton at C4. |
¹³C NMR Spectral Analysis (Predicted in D₂O, 100 MHz)
Similar to ¹H NMR, carbons bonded to the protonated nitrogens will experience a significant downfield shift.
| Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C4 | 55 - 60 | Methine carbon bonded to the N4⁺ nitrogen. Significantly deshielded. |
| C2, C6 | 50 - 55 | Methylene carbons bonded to the N1⁺ nitrogen. Deshielded. |
| N1-CH₃ | 42 - 46 | Methyl carbon attached to the N1⁺ nitrogen. |
| N4-CH₃ | 30 - 35 | Methyl carbon attached to the N4⁺ nitrogen. |
| C3, C5 | 25 - 30 | Methylene carbons of the piperidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The transformation from a free base to a dihydrochloride salt introduces highly characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid method for analyzing solid samples directly.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Spectral Interpretation
The IR spectrum of the dihydrochloride salt will be dominated by features arising from the two ammonium centers.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3000 - 2700 | Strong, Broad | R₂N⁺-H₂ | Symmetric & Asymmetric Stretching |
| 2700 - 2400 | Strong, Broad | R₃N⁺-H | Stretching |
| 2950 - 2850 | Medium | C-H | Alkane Stretching |
| 1600 - 1575 | Medium | R₂N⁺-H₂ | Asymmetric Bending (Scissoring) |
| 1470 - 1440 | Medium | C-H | Methylene Bending |
| 1200 - 1000 | Medium-Strong | C-N | Stretching |
Key Diagnostic Feature: The most unambiguous evidence for the formation of the dihydrochloride salt is the presence of the extremely broad and intense absorption bands between 3000 cm⁻¹ and 2400 cm⁻¹. These correspond to the N⁺-H stretching vibrations of the secondary (R₂N⁺H₂) and tertiary (R₃N⁺H) ammonium groups, a feature completely absent in the free base.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, serving to confirm molecular weight and provide structural clues.
Rationale for Ionization Technique
For a pre-charged salt like a dihydrochloride, soft ionization techniques are required.
-
Electrospray Ionization (ESI): This is the ideal method. The sample is dissolved and sprayed into the mass spectrometer, allowing the pre-existing ions to be analyzed. ESI in positive ion mode will detect the protonated free base, [M+H]⁺.
-
Electron Ionization (EI): This hard ionization technique is unsuitable for this salt. It would cause the thermal loss of HCl followed by fragmentation of the resulting free base, failing to provide clear molecular ion information for the salt itself.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Infusion: The solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~100-150 °C.
-
Scan Range: m/z 50-500.
-
-
High-Resolution MS (HRMS): For unambiguous elemental composition, analysis should be performed on an Orbitrap or Time-of-Flight (TOF) instrument to obtain a high-resolution mass measurement.
Data Interpretation and Fragmentation (MS/MS)
-
Parent Ion: In positive mode ESI-MS, the expected ion will be the singly-charged cation corresponding to the protonated free base: [C₇H₁₆N₂ + H]⁺.
-
Calculated Monoisotopic Mass: 129.1386 Da.
-
HRMS Confirmation: An observed mass of 129.1386 ± 5 ppm would confirm the elemental composition C₇H₁₇N₂⁺.
-
-
Tandem MS (MS/MS) Fragmentation: By selecting the parent ion (m/z 129.1) and subjecting it to collision-induced dissociation (CID), characteristic fragments are produced. The fragmentation is driven by the charge on the nitrogen atoms, with alpha-cleavage being a dominant pathway.[5]
Sources
Comprehensive Purity Profiling of 1-Methyl-4-methylaminopiperidine Dihydrochloride
Overcoming the Non-Chromophoric Challenge in Pharmaceutical Intermediates
Part 1: Executive Technical Summary
1-Methyl-4-methylaminopiperidine dihydrochloride is a critical diamine intermediate often employed in the synthesis of antihistamines, antipsychotics, and agrochemicals. Its structural duality—containing both a secondary acyclic amine and a tertiary cyclic amine—makes it a versatile nucleophile. However, this same structure presents a significant analytical hurdle: it lacks a UV-active chromophore.
Standard HPLC-UV methods relying on detection at 210 nm are insufficient due to poor signal-to-noise ratios, solvent cut-off interference, and an inability to detect non-chromophoric impurities (e.g., degradation products lacking conjugation).
This guide establishes a Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) as the definitive standard for purity analysis. This approach ensures the detection of the parent molecule, its synthetic precursors, and inorganic counter-ions in a single validated workflow.
Part 2: Physicochemical Profile & Analytical Strategy
The Molecule
-
Chemical Name: 1-Methyl-4-(methylamino)piperidine dihydrochloride
-
Molecular Formula:
-
Key Characteristics:
-
Highly Polar: LogP < 0 (Free base).
-
Basic: Contains two basic nitrogen centers (pKa
9.0–10.5). -
Hygroscopic: The dihydrochloride salt avidly absorbs atmospheric moisture, altering effective assay weight.
-
The "Invisible" Problem
Most organic impurities in this synthesis pathway (e.g., piperidine ring fragments or over-methylated byproducts) do not absorb UV light above 220 nm. Relying solely on UV spectroscopy risks a "false pass" where significant impurities remain undetected.
The Strategic Solution: HILIC-CAD-MS
We utilize an orthogonal detection strategy:
-
HILIC Mode: Retains highly polar amines that would elute in the dead volume of a C18 column.
-
CAD (Charged Aerosol Detection): Provides near-universal response for all non-volatile analytes, independent of chemical structure or optical properties.
-
MS (Mass Spectrometry): Confirms molecular identity (
Da for the free base).
Part 3: Analytical Workflow Visualization
The following diagram outlines the decision matrix for characterizing this specific salt form.
Figure 1: Analytical Decision Matrix. Blue path denotes sample entry; Red path denotes purity profiling (primary focus); Green path denotes stoichiometric confirmation.
Part 4: Detailed Experimental Protocols
Primary Purity Method: HILIC-CAD/MS
Objective: Quantify organic impurities and the parent amine without derivatization.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid[1]
-
Water (18.2 MΩ)
Instrument Setup:
-
System: UHPLC with split flow to MS (ESI+) and CAD.
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.5 µm.
-
Why Amide? Amide phases provide excellent retention for polar amines via hydrogen bonding and are stable at the pH required to suppress silanol activity.
-
Mobile Phase Configuration:
-
Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Note: Low pH ensures the amine is fully protonated, improving peak shape and solubility.
-
-
Solvent B: Acetonitrile (90%) / Buffer A (10%).
Gradient Table:
| Time (min) | % Buffer A (Aqueous) | % Solvent B (Organic) | Flow Rate (mL/min) | Curve |
| 0.0 | 5 | 95 | 0.4 | Initial |
| 1.0 | 5 | 95 | 0.4 | Hold |
| 10.0 | 40 | 60 | 0.4 | Linear |
| 12.0 | 40 | 60 | 0.4 | Hold |
| 12.1 | 5 | 95 | 0.4 | Re-equilibrate |
| 16.0 | 5 | 95 | 0.4 | End |
Detection Parameters:
-
CAD: Evaporation Temp 35°C; Power Function 1.0 (for linearity).
-
MS: ESI Positive Mode. Scan range 50–500 m/z.
-
Target Mass: 129.14 m/z
.
-
System Suitability Criteria (Self-Validating):
-
Tailing Factor: < 1.5 (Critical for basic amines).
-
Sensitivity: S/N > 10 for a 0.05% impurity spike.
-
Retention Time Stability: < 2.0% RSD over 6 injections.
Secondary Verification: Chloride Content via Ion Chromatography
Objective: Confirm the sample is the dihydrochloride (2HCl) form and not the monohydrochloride or free base.
-
Column: Anion Exchange (e.g., Dionex IonPac AS19).
-
Eluent: KOH Gradient (Hydroxide eluent generation).
-
Detection: Suppressed Conductivity.
-
Calculation:
-
Pass Criteria: Experimental value must be
. Significant deviation indicates moisture uptake or incorrect stoichiometry.
-
Part 5: Data Interpretation & Troubleshooting
Comparative Detection Table
The following table illustrates why CAD is superior to UV for this specific molecule.
| Feature | UV (210 nm) | ELSD | CAD (Charged Aerosol) | MS (ESI+) |
| Response Factor | Variable (Low) | Non-Linear | Uniform | Variable (Ionization dependent) |
| Sensitivity | Poor (< 100 ppm difficult) | Moderate | High (< 10 ppm) | High |
| Gradient Stability | Drifts (Solvent cut-off) | Stable | Stable | Stable |
| Suitability | NOT RECOMMENDED | Acceptable | GOLD STANDARD | CONFIRMATORY |
Troubleshooting the HILIC Separation
-
Problem: Peak splitting or doubling.
-
Cause: Sample solvent mismatch.
-
Fix: Dissolve the sample in 80-90% Acetonitrile (matching the starting mobile phase). Do not dissolve in pure water, as the viscosity difference and solvent strength mismatch will disrupt the HILIC partition layer.
-
-
Problem: Retention time drift.
-
Cause: Insufficient equilibration.
-
Fix: HILIC columns require longer equilibration than C18. Ensure at least 20 column volumes between runs.
-
Part 6: Mechanism of Action (Visualized)
Understanding why HILIC works for this molecule is crucial for method development.
Figure 2: HILIC Retention Mechanism. The polar amine partitions into the water-rich layer on the column surface, separating it from less polar impurities.
Part 7: References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][3][4] Guideline on validation of analytical procedures. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection.[5] (Technical Note on HILIC conditions for basic amines). [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566323: 1-Methyl-4-(methylamino)piperidine. [Link]
-
ICH Q3A(R2). International Council for Harmonisation. (2006). Impurities in New Drug Substances. [Link]
Sources
Methodological & Application
Application Note: Synthesis and Functionalization of 1-Methyl-4-(methylamino)piperidine Scaffolds for Analgesic SAR Studies
This Application Note is designed for research professionals in medicinal chemistry and pharmacology. It details the synthesis, handling, and application of 1-Methyl-4-(methylamino)piperidine scaffolds in the development of experimental analgesic libraries.
Part 1: Executive Summary & Strategic Utility
In the search for novel analgesics with improved therapeutic indices, the 4-aminopiperidine pharmacophore remains a critical structural motif. While classical opioids (e.g., fentanyl series) rely on an N-phenyl-4-anilidopiperidine core, emerging research investigates non-anilino derivatives to decouple analgesia from respiratory depression.[1]
This guide focuses on the 1-Methyl-4-(methylamino)piperidine scaffold.[2] Unlike the 4-anilino precursors used in scheduled substances, this secondary aliphatic amine offers a distinct vector for Structure-Activity Relationship (SAR) exploration. By modifying the N-acyl moiety attached to the C4-nitrogen, researchers can modulate lipophilicity and receptor binding affinity (Mu vs. Kappa opioid receptors) and explore dual-action anti-inflammatory/analgesic profiles [1].
Regulatory & Safety Compliance
-
Research Use Only: The protocols described herein are strictly for in-vitro and in-vivo animal research. The resulting compounds are not approved for human consumption.[1][3][4]
-
Controlled Substance Awareness: While the starting material is generally non-scheduled, the resulting N-acylated piperidines may exhibit opioid activity.[1] Researchers must verify scheduling status (e.g., DEA, EMCDDA) of specific derivatives in their jurisdiction before synthesis.[1]
-
Handling: The dihydrochloride salt is a respiratory irritant.[1] All operations must occur within a certified fume hood.[1]
Part 2: Chemical Profile & Precursor Handling[1][5]
The precursor is supplied as a dihydrochloride salt (
| Property | Specification |
| IUPAC Name | N,1-Dimethylpiperidin-4-amine dihydrochloride |
| Molecular Weight | 215.16 g/mol (Salt) / 142.24 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (High), Methanol (Moderate), DCM (Insoluble as salt) |
| pKa | ~10.5 (Piperidine N), ~9.8 (Secondary Amine N) |
Mechanistic Insight: Regioselectivity
The molecule contains two nitrogen centers.[1] In the dihydrochloride form, both are protonated.[1] Upon neutralization, the ring nitrogen (
Part 3: Experimental Protocols
Protocol A: Preparation of the Free Base (Essential)
Rationale: Direct reaction of the dihydrochloride salt with acyl chlorides often leads to low yields due to incomplete neutralization or salt trapping in the organic matrix.[1]
-
Dissolution: Dissolve 10.0 mmol (2.15 g) of 1-Methyl-4-(methylamino)piperidine
in 15 mL of deionized water. -
Basification: Cool to 0°C. Dropwise add 20% NaOH solution until pH > 12. The solution will become cloudy as the free base oils out.[1]
-
Extraction: Extract exhaustively with Dichloromethane (DCM) (
mL).-
Note: The free base is highly polar; multiple extractions are critical.[1]
-
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Evaporate solvent under reduced pressure (keep bath < 30°C due to volatility) to yield the free base as a pale yellow oil.
-
Validation:
NMR should show the disappearance of broad ammonium protons.[1]
-
Protocol B: General N-Acylation (Library Synthesis)
Target: Synthesis of N-(1-methylpiperidin-4-yl)-N-methylamides (Generic Analgesic Scaffold).
Reagents:
-
Substrate: Free base from Protocol A (1.0 eq)
-
Acylating Agent: Propionyl chloride (or Aroyl chloride variants) (1.1 eq)
-
Base: Triethylamine (
) or DIPEA (1.5 eq) -
Solvent: Anhydrous DCM[1]
Step-by-Step Methodology:
-
Setup: Purge a round-bottom flask with
. Add the Free Base (1.0 eq) and (1.5 eq) in anhydrous DCM (0.2 M concentration).[1] -
Addition: Cool to 0°C. Add the Acyl Chloride (1.1 eq) dropwise over 10 minutes.
-
Mechanistic Check: The exothermic reaction indicates immediate nucleophilic attack.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add saturated
(10 mL). Stir vigorously for 15 minutes to hydrolyze excess acid chloride. -
Workup: Separate phases. Wash organic layer with Brine (
).[1] Dry over .[1] -
Purification: Flash Column Chromatography.
-
Salt Formation (Optional for Bioassay): Dissolve pure oil in
, add 1.0 eq of HCl in Dioxane. Filter the precipitate.[1][5]
Part 4: Visualization of Workflows
Diagram 1: Synthetic Pathway & Logic
This workflow illustrates the conversion from the stable salt precursor to the active pharmaceutical candidate.[1]
Caption: Figure 1.[6][7] Step-wise conversion of the dihydrochloride precursor into the N-acylated bioactive scaffold.
Diagram 2: SAR Decision Tree (Analgesic Design)
This diagram outlines the logical modifications to the R-group (acyl chain) to tune biological activity, based on known opioid SAR principles [2].
Caption: Figure 2. Structure-Activity Relationship (SAR) strategy for diversifying the amide side-chain to optimize therapeutic endpoints.
Part 5: Analytical Validation
To ensure the integrity of the synthesized library, the following analytical benchmarks must be met.
Mass Spectrometry (LC-MS)
-
Expected Ion:
-
Fragmentation Pattern: Look for the cleavage of the amide bond.[1] A characteristic fragment at m/z ~113 corresponds to the 1-methyl-4-(methylamino)piperidine core, confirming the scaffold is intact.
Nuclear Magnetic Resonance ( NMR)
-
Diagnostic Shift: The proton on the C4-position of the piperidine ring (
) typically appears as a multiplet around 4.5 - 4.7 ppm upon acylation (downfield shift from ~2.5 ppm in the amine). -
Rotamers: Due to the amide bond, cis/trans rotamers are frequently observed in NMR spectra at room temperature, often appearing as "split" peaks for the N-methyl and acyl groups.[1] This is a hallmark of tertiary amides and validates the formation of the product.[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete free-basing of precursor.[1] | Check pH of aqueous layer during extraction; ensure pH > 12.[1] |
| Precipitate in Reaction | Amine hydrochloride salt formation ( | This is normal. Filter off the solid or wash with water during workup.[1] |
| Broad NMR Peaks | Amide rotamers or residual salt.[1] | Run NMR at elevated temperature (50°C) to coalesce rotamers; wash product with basic solution.[1] |
Part 6: References
-
Pau, A., Boatto, G., Cerri, R., et al. (1998).[1][8] "Synthesis of 1-methyl-4-(N-aroyl)-piperidinamides With Anti-Inflammatory and Analgesic Activities." Il Farmaco, 53(3), 233-240.[1][8]
-
Vardanyan, R. S., & Hruby, V. J. (2014).[1] "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 6(4), 385-412.[1]
-
Cayman Chemical.[1] (2023).[1][6][9][10] "Safety Data Sheet: 1-Methyl-4-(methylamino)piperidine."
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Synthesis of 1-methyl-4-(N-aroyl)-piperidinamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. Analgesic activity and pharmacological characterization of N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide, a new opioid agonist acting peripherally - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Amide Coupling with 1-Methyl-4-(methylamino)piperidine Dihydrochloride
Strategic Overview
1-Methyl-4-(methylamino)piperidine (CAS: 53768-06-6) is a "privileged structure" in medicinal chemistry, frequently serving as a polar appendage to improve the solubility and pharmacokinetic profile of lipophilic scaffolds (e.g., in kinase inhibitors and GPCR ligands).
However, this building block is typically supplied as a dihydrochloride salt (
-
Stoichiometric Mismatch: The release of the nucleophilic secondary amine requires neutralizing two equivalents of HCl before the coupling can proceed. Standard protocols often underestimate the base requirement, leading to acidic reaction media where the amine remains protonated and unreactive.
-
Workup Incompatibility: The final product contains a basic tertiary amine (the piperidine ring nitrogen). Standard acidic workups (e.g., 1N HCl wash) designed to remove unreacted starting materials will protonate the product, extracting it into the aqueous waste stream.
This guide provides validated protocols to overcome these specific hurdles.
Critical Chemistry: The Salt Factor
Understanding the protonation state is the prerequisite for success.
-
The Reagent:
-
The Requirement: To generate the free nucleophile (
), you must remove 2 protons. To drive the coupling reaction (which generates an acidic byproduct), you need additional base.[1] -
The Rule of Thumb: Use
equivalents of base (DIPEA or TEA).
| Component | Equivalents Required | Function |
| Amine Salt | 1.0 eq | Limiting reagent |
| Carboxylic Acid | 1.0 - 1.2 eq | Electrophile source |
| Base (DIPEA) | 4.0 - 5.0 eq | 2.0 eq to neutralize salt + 1.0 eq for coupling + 1.0 eq buffer |
| Coupling Agent | 1.1 - 1.5 eq | Activator (HATU, T3P, etc.) |
Protocol A: High-Throughput Discovery (HATU)
Context: Best for small-scale synthesis (10 mg to 500 mg) where reaction speed and conversion are prioritized over cost.
Reagents
-
Solvent: DMF (Preferred for solubility of the salt) or DMA.
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2]
-
Base: DIPEA (N,N-Diisopropylethylamine).[2]
Step-by-Step Methodology
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to acid).
-
Technical Insight: Stir for 5 minutes before adding the amine. This forms the activated O-acyl(7-azabenzotriazole) ester.
-
-
Salt Neutralization (The Critical Step): In a separate vial, suspend the 1-Methyl-4-(methylamino)piperidine dihydrochloride (1.1 equiv) in minimal DMF. Add DIPEA (2.0 equiv) and vortex/sonicate until the salt dissolves.
-
Why? Adding the solid salt directly to the reaction mixture often results in a "gummy" precipitate that dissolves slowly. Pre-solubilizing ensures immediate reactivity.
-
-
Coupling: Add the amine/base solution to the activated acid mixture. Immediately add the remaining DIPEA (2.0 - 3.0 equiv).
-
Check: Verify pH is >8 using wet pH paper. If not, add DIPEA dropwise.
-
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[2][3]
-
Workup (Basic Extraction):
Protocol B: Scale-Up & Green Chemistry (T3P)
Context: Ideal for >1g scales. T3P (Propylphosphonic anhydride) generates water-soluble byproducts and exhibits low toxicity.
Reagents
-
Solvent: EtOAc or 2-MeTHF (Biphasic compatible).
-
Coupling Agent: T3P (50% solution in EtOAc).
Step-by-Step Methodology
-
Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 eq), Amine Dihydrochloride (1.1 eq), and EtOAc (5-10 volumes).
-
Base Addition: Cool to 0°C. Add DIPEA (5.0 eq) dropwise.
-
Observation: The slurry should become a homogenous solution or a fine suspension of amine hydrochloride salts (DIPEA·HCl).
-
-
Activator Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes.
-
Exotherm Control: T3P coupling is exothermic; maintain temp < 10°C during addition.
-
-
Reaction: Allow to warm to RT. Stir for 12 hours.
-
Self-Purifying Workup:
Decision Logic & Troubleshooting
The following diagram illustrates the decision process for selecting conditions and the critical workup logic to prevent product loss.
Figure 1: Decision tree for reagent selection and workup logic, emphasizing the base requirement and avoidance of acidic extraction.
Purification: The "Basic Product" Challenge
Because the product retains the tertiary amine of the piperidine ring, it behaves as a base. This property can be exploited for purification using SCX (Strong Cation Exchange) chromatography, which avoids aqueous extraction entirely.
SCX "Catch and Release" Protocol
-
Load: Dissolve crude reaction mixture (in MeOH or DCM) and load onto a pre-conditioned SCX cartridge (sulfonic acid resin).
-
Wash: Flush with MeOH. Neutral impurities (unreacted acid, non-basic byproducts) pass through.
-
Elute: Flush with 2M Ammonia in Methanol . The ammonia displaces the basic product.
-
Finish: Concentrate the ammoniacal eluate to obtain the pure free base amide.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][8][9][10][11] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Bachem. (2024).[12] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Archimica. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Synthesis, 45, 1569–1601. Link
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. growingscience.com [growingscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. bachem.com [bachem.com]
1-Methyl-4-methylaminopiperidine dihydrochloride as a building block for heterocyclic compounds
Topic: 1-Methyl-4-(methylamino)piperidine Dihydrochloride: Strategic Application in Heterocyclic Scaffolds Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The Solubilizing Powerhouse
In modern drug discovery, particularly within the kinase inhibitor and GPCR ligand spaces, 1-Methyl-4-(methylamino)piperidine dihydrochloride serves as a critical "privileged structure."[1] Its utility extends beyond a simple building block; it is a strategic tool for modulating physicochemical properties .[1]
The incorporation of this diamine motif addresses two notorious failure modes in lead optimization: poor aqueous solubility and metabolic liability . The N-methylpiperidine moiety acts as a basic solubilizing center (
This guide provides a rigorous technical framework for handling the dihydrochloride salt, preventing common stoichiometric errors, and executing high-yield couplings.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Table 1: Physicochemical Specifications
| Property | Specification | Strategic Note |
| IUPAC Name | N,1-Dimethylpiperidin-4-amine dihydrochloride | -- |
| CAS (Free Base) | 73579-08-5 | Salt forms (2HCl) are preferred for storage stability.[1] |
| Formula | MW: 201.14 g/mol (Salt); 128.22 g/mol (Free Base) | |
| Functionality | Diamine (Secondary + Tertiary) | Selectivity: The secondary amine is the primary nucleophile. |
| Hygroscopicity | High (Salt form) | Requires desiccated storage; weigh quickly or use stock solutions.[1] |
| Solubility | Water, Methanol, DMSO | Insoluble in non-polar ethers/alkanes until free-based.[1] |
Strategic Application: The "Why" and "How"
The Solubility/Permeability Balance
The 1-methylpiperidine ring is often appended to hydrophobic aromatic scaffolds (e.g., indazoles, quinolines) to lower LogD without sacrificing membrane permeability. The tertiary amine becomes protonated at physiological pH, enhancing solubility, yet the lipophilic ethylene bridges allow passive transport.
The Salt Challenge
The dihydrochloride (2HCl) form is the industry standard due to the oxidative instability of the free secondary amine. However, using the salt introduces two equivalents of acid into your reaction.
-
The Trap: Failing to neutralize both equivalents of HCl results in stalled reactions, as the nucleophilic secondary amine remains protonated (
).[1] -
The Solution: Protocols must explicitly account for base stoichiometry (Base
3.0 equiv).[1]
Technical Protocols
Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)
Best for high-throughput library synthesis where isolating the free base is impractical.[1]
Reagents:
-
Substrate: Carboxylic Acid (
)[1] -
Building Block: 1-Methyl-4-(methylamino)piperidine 2HCl[1]
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride)[1]
-
Base: DIPEA (Diisopropylethylamine) - Critical Stoichiometry [1]
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF or DMAc (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Stir for 5–10 mins to form the active ester.
-
Salt Break: In a separate vial, suspend the Piperidine 2HCl (1.2 equiv) in minimal DMF.
-
Neutralization: Add DIPEA (3.5 equiv) to the piperidine suspension.
-
Note: You need 2.0 equiv to strip the HCl and 1.0+ equiv to maintain basicity for the reaction.
-
Observation: The suspension should clear or become fine/cloudy as the free base is liberated.
-
-
Coupling: Add the amine/base mixture to the activated acid solution.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (not acid, or you lose the product to the aqueous layer). Dry and concentrate.
Protocol B: Nucleophilic Aromatic Substitution ( )
Used for attaching the piperidine tail to chloropyrimidines, chloropyridines, or fluoro-nitrobenzenes.
Reagents:
-
Substrate: Heteroaryl Chloride (
)[1] -
Solvent: NMP or DMSO (High boiling point, polar aprotic)
-
Base:
(Inorganic bases preferred for thermal reactions)
Step-by-Step:
-
Charge: To a microwave vial, add
(1.0 equiv), Piperidine 2HCl (1.2 equiv), and anhydrous (4.0 equiv).-
Why 4.0 equiv? 2 equiv to neutralize the salt, 1 equiv to scavenge the HCl generated from
, and 1 equiv excess.
-
-
Solvent: Add NMP (concentration 0.2–0.5 M).[1]
-
Thermal Cycle: Heat to 100–120°C (standard heating) or 140°C (microwave) for 30–60 mins.
-
Monitoring: LCMS should show the product mass (M+1).[1]
-
Troubleshooting: If conversion is low, add catalytic KI (0.1 equiv) to facilitate the Finkelstein reaction in situ.
-
Visualized Workflows (Graphviz)
Diagram 1: The "Salt Decision" Workflow
This logic tree guides the chemist on whether to free-base the material first or run in-situ, preventing stoichiometric failures.
Caption: Decision matrix for handling the dihydrochloride salt to ensure optimal reaction stoichiometry.
Diagram 2: Divergent Synthesis Map
Mapping the chemical space accessible via this building block.
Caption: Synthetic versatility of the N-methyl-4-methylaminopiperidine scaffold in drug discovery.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (<20%) | Incomplete neutralization of 2HCl salt. | Increase base (DIPEA/TEA) to 4.0 equiv . Ensure the salt is fully suspended/dissolved before adding to the electrophile. |
| Regioselectivity Issues | Competition from the tertiary amine (rare but possible with highly reactive electrophiles). | Use Protocol B (Free base) and lower temperature (0°C).[1] The secondary amine is significantly more nucleophilic.[1] |
| Product Loss in Workup | Product is highly polar/basic. | Do NOT use acidic washes (1N HCl).[1] The product will protonate and stay in the water. Use Saturated |
| Sticky Precipitate | Polymerization or salt aggregation.[1] | Switch solvent to DMAc (Dimethylacetamide) which solubilizes salts better than DMF.[1] |
Safety & Handling
-
Corrosivity: The dihydrochloride salt is an irritant; the free base is corrosive and causes severe skin burns and eye damage (H314).
-
Sensitizer: Treat as a potential skin sensitizer.[1]
-
Storage: Store the 2HCl salt at room temperature in a desiccator. It is hygroscopic.[1] If the solid becomes a gum, it has absorbed water; quantitative weighing will be inaccurate. Recrystallize from EtOH/Et2O if necessary.
References
-
PubChem. 1-Methyl-4-(methylamino)piperidine Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
Ma, D., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters.[1] [Link]
-
Yu, Q., et al. (2025).[3][4] Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists.[1][3] European Journal of Medicinal Chemistry.[1][3] [Link]
-
Organic Chemistry Portal. Amide Synthesis by Acylation: General Protocols.[Link][1]
Sources
- 1. 1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of Amines in the Synthesis of Sertraline, a Leading Antidepressant
Introduction: The Piperidine Moiety and Amine Precursors in CNS Drug Discovery
The piperidine scaffold is a cornerstone in the architecture of numerous central nervous system (CNS) active pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1][2] While a vast array of substituted piperidines serve as critical building blocks in medicinal chemistry, the synthesis of specific blockbuster drugs often relies on more streamlined and readily available amine precursors.[3][4] This guide delves into the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline, a widely prescribed antidepressant.[5] While the initial query focused on 1-methyl-4-methylaminopiperidine dihydrochloride, a comprehensive review of established synthetic routes reveals that the more fundamental precursor, monomethylamine, is pivotal in the key reductive amination step for sertraline's synthesis.[6][7]
This document will provide a detailed exploration of the synthesis of sertraline, offering a robust case study for researchers, scientists, and drug development professionals. We will dissect the critical reductive amination reaction, present a detailed laboratory-scale protocol, and discuss the mechanistic underpinnings that ensure the desired stereochemistry of the final active pharmaceutical ingredient (API).
The Synthesis of Sertraline: A Case Study in Reductive Amination
The commercial synthesis of sertraline is a multi-step process that hinges on the diastereoselective formation of the final amine. The key strategic bond formation occurs via the reductive amination of a tetralone precursor, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, with monomethylamine.[6] This reaction is followed by a resolution step to isolate the desired (1S, 4S)-isomer.
Overall Synthetic Workflow
The synthesis can be broadly categorized into three main stages:
-
Formation of the Schiff Base (Imine): The tetralone is condensed with monomethylamine to form the corresponding N-methylimine.
-
Reduction of the Imine: The imine is then reduced to the secondary amine, yielding a mixture of cis and trans diastereomers of racemic sertraline.
-
Resolution and Salt Formation: The desired cis-isomer is selectively crystallized, and the racemate is resolved to isolate the active (1S, 4S)-enantiomer, which is then converted to its hydrochloride salt.
Caption: Overall workflow for the synthesis of Sertraline HCl.
Experimental Protocols
The following protocols are adapted from established literature and are intended for research and development purposes. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of Racemic Sertraline
This protocol details the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine.
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
-
Monomethylamine (solution in a suitable solvent like THF or ethanol)
-
Palladium on carbon (Pd/C, 10%)
-
Titanium tetrachloride (TiCl4) or molecular sieves (3Å)
-
Anhydrous toluene
-
Methanol
-
Hydrogen gas supply
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) in anhydrous toluene.
-
Add monomethylamine (1.5 eq) to the solution.
-
To drive the reaction to completion by removing water, either add titanium tetrachloride (0.5 eq) dropwise at 0 °C or add activated 3Å molecular sieves.
-
Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst or molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude imine.
-
-
Hydrogenation (Reduction):
-
Transfer the crude imine to a hydrogenation vessel.
-
Add methanol as the solvent.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by HPLC until the imine is fully consumed (typically 2-4 hours).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude racemic sertraline as a mixture of cis and trans isomers.
-
Expected Outcome: The reaction typically yields a mixture of cis and trans isomers, with the cis isomer being the desired product. The ratio can vary depending on the reaction conditions.
| Parameter | Condition | Rationale |
| Amine | Monomethylamine | Provides the N-methyl group in the final product. |
| Dehydrating Agent | TiCl4 or Molecular Sieves | Removes water to drive the imine formation equilibrium forward. |
| Reduction Catalyst | 10% Pd/C | Efficient catalyst for the hydrogenation of the imine to the amine. |
| Hydrogen Pressure | 1-4 atm | Sufficient for the reduction to proceed at a reasonable rate. |
| Solvent | Toluene (imine formation), Methanol (hydrogenation) | Toluene is suitable for azeotropic water removal. Methanol is a good solvent for the hydrogenation step. |
Mechanistic Insights: The Reductive Amination Pathway
The synthesis of sertraline via reductive amination proceeds through a well-understood mechanism.
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies to Prevent Over-Alkylation of 1-Methyl-4-methylaminopiperidine
Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we understand that controlling selectivity in amine alkylation is a frequent and significant hurdle in multi-step synthesis. This guide provides in-depth, field-proven troubleshooting advice and protocols specifically tailored to the alkylation of 1-Methyl-4-methylaminopiperidine, helping you maximize the yield of your desired tertiary amine product while minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of products, including a suspected quaternary salt, when I try to alkylate 1-Methyl-4-methylaminopiperidine?
A: This is a classic and well-documented challenge in amine chemistry known as over-alkylation or polyalkylation.[1][2] The root cause lies in the relative nucleophilicity of the starting material versus the product.
-
The "Runaway Train" Effect: Your starting material, 1-Methyl-4-methylaminopiperidine, is a secondary amine. When it reacts with an alkyl halide, it forms the desired tertiary amine. However, this tertiary amine product is often more nucleophilic and less sterically hindered than the secondary amine it was formed from.[1]
-
Competitive Reaction: Consequently, the newly formed tertiary amine begins to compete with the remaining secondary amine for the alkylating agent. This second alkylation event leads to the formation of a highly stable, but undesired, quaternary ammonium salt.[2] This process can continue until the amine is "exhaustively methylated" or alkylated, especially if an excess of the alkylating agent is used.[1]
This inherent reactivity pattern makes direct alkylation with reagents like alkyl halides a difficult reaction to control for selective mono-alkylation.
Caption: The competitive reaction pathway leading to over-alkylation.
Q2: What is the most reliable and recommended strategy to avoid over-alkylation when synthesizing a tertiary amine from this secondary amine?
A: For achieving high selectivity and avoiding the pitfalls of direct alkylation, Reductive Amination is the superior and most widely recommended method in modern organic synthesis.[3][4]
This two-step, one-pot process involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium salt, which is then immediately reduced by a mild reducing agent present in the reaction mixture. This pathway is inherently self-limiting and does not lead to quaternary salt formation.[3]
Why it Works: The mechanism bypasses the use of highly reactive alkyl halides. The iminium ion intermediate is readily reduced to the tertiary amine, and this product does not participate in further reactions under these conditions.
Recommended Reducing Agents:
| Reducing Agent | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective, and tolerates a wide range of functional groups. Does not reduce the starting aldehyde/ketone.[4] | Preferred choice for most applications. Can be moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective, especially under slightly acidic conditions which favor iminium ion formation.[3] | Toxic cyanide byproduct. Requires careful handling and quenching. |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" and atom-economical. Excellent for large-scale synthesis. | May reduce other functional groups (e.g., nitro, alkenes). Requires pressure equipment. |
Q3: I am constrained to using an alkyl halide. How can I optimize the reaction conditions to favor the desired tertiary amine?
A: While challenging, you can improve the selectivity of direct alkylation by carefully controlling several reaction parameters. The goal is to make the initial reaction (Step 1) significantly faster than the subsequent over-alkylation reaction (Step 2).
-
Stoichiometry (Amine in Excess): Use a significant excess of the 1-Methyl-4-methylaminopiperidine starting material relative to the alkylating agent (e.g., 3-5 equivalents). This increases the statistical probability that the alkyl halide will encounter a molecule of the starting secondary amine rather than the tertiary amine product. This is often the most effective single change but may be impractical if your amine is valuable.
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly over a prolonged period using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, minimizing its opportunity to react with the newly formed product.
-
Lower the Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will decrease the rate of both reactions. Since the over-alkylation step often has a higher activation energy, lowering the temperature can disproportionately slow it down, thus improving selectivity.
-
Choice of Base: Since your starting material is a dihydrochloride salt, a base is required to liberate the free amine. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or potassium carbonate. Avoid using amine bases that can be alkylated themselves. Use at least 2.2 equivalents of base to neutralize both hydrochloride salts and the acid generated during the reaction.
-
Solvent Effects: Aprotic polar solvents like DMF or acetonitrile are common. Interestingly, some research suggests that using ionic liquids can reduce over-alkylation by forming a stronger interaction with the more basic secondary amine product, effectively lowering its nucleophilicity and suppressing further alkylation.[5]
Q4: How can I monitor my reaction to determine the ratio of desired product to the over-alkylated byproduct?
A: Effective reaction monitoring is crucial for optimizing conditions and knowing when to stop the reaction.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The quaternary ammonium salt is highly polar and will typically remain at the baseline (Rf ≈ 0) in most common solvent systems (e.g., ethyl acetate/hexanes). Your desired tertiary amine product will be less polar than the starting secondary amine and will have a higher Rf value. A typical mobile phase for these compounds would be Dichloromethane/Methanol with a small amount of Ammonium Hydroxide (e.g., 90:9:1) to ensure the amines are deprotonated and move up the plate.
-
Gas Chromatography (GC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These are the preferred quantitative methods.[6]
-
GC: Provides excellent separation of the volatile starting amine and the tertiary amine product. The non-volatile quaternary salt will not elute.
-
LC-MS: The gold standard. It can simultaneously detect and quantify the starting material, the desired product, and the quaternary salt byproduct by their respective mass-to-charge ratios (m/z). This gives you a complete picture of the reaction mixture.
-
Q5: My reaction has already produced a mixture. What is the best way to purify the desired tertiary amine away from the quaternary ammonium salt?
A: The significant difference in polarity and charge between the tertiary amine and the quaternary salt makes purification straightforward.
-
Aqueous Extraction: After the reaction, quench the mixture and adjust the pH to be basic (pH ~10-11) with an aqueous solution like NaOH or Na₂CO₃. This ensures your desired tertiary amine is in its free base form. Extract the mixture with a non-polar organic solvent like dichloromethane, ethyl acetate, or ether. The neutral, organic-soluble tertiary amine will move into the organic layer, while the charged, water-soluble quaternary ammonium salt will remain in the aqueous layer. Multiple extractions will improve recovery.
-
Silica Gel Chromatography: If other, non-polar impurities are present, column chromatography is effective. The desired tertiary amine will elute, while the quaternary salt will irreversibly bind to the silica gel at the top of the column. Use a solvent system similar to that developed for TLC, often with a small percentage of triethylamine or ammonia in the mobile phase to prevent the desired amine from streaking on the column.
-
Distillation: If your desired tertiary amine product is thermally stable and has a sufficiently low boiling point, fractional distillation under vacuum can be used to separate it from the non-volatile quaternary salt.[7][8]
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Corrective Action(s) |
| Low yield of desired product; major spot at TLC baseline. | Significant Over-alkylation: The tertiary amine product is reacting further. | Primary Solution: Switch to the Reductive Amination protocol.[3] Secondary Solution: If using an alkyl halide, use a 3-5 fold excess of the starting amine, add the alkyl halide slowly via syringe pump, and lower the reaction temperature to 0 °C or below. |
| Complex mixture of spots on TLC; starting material remains. | Sub-optimal Reaction Conditions: Incorrect base, temperature, or reaction time. | Verify you are using at least 2.2 equivalents of a non-nucleophilic base. Monitor the reaction by LC-MS or TLC to determine the optimal reaction time before significant byproduct formation occurs. |
| No reaction; only starting material is observed. | Insufficient Base or Inactive Reagents: The amine is still protonated (as the HCl salt) and non-nucleophilic. | Ensure you have added at least 2 equivalents of base to neutralize the dihydrochloride salt. Check the purity and reactivity of your alkylating agent and ensure your solvent is anhydrous. |
Experimental Protocols
Protocol 1: Preferred Method - Reductive Amination
This protocol describes the synthesis of 1,4-Dimethyl-4-(ethylamino)piperidine from 1-Methyl-4-methylaminopiperidine and acetaldehyde.
Materials:
-
1-Methyl-4-methylaminopiperidine dihydrochloride (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C. Scientist's Note: This step is critical to form the free base of the amine, which is the active nucleophile.
-
Add acetaldehyde (1.2 eq) and stir for an additional 1 hour at 0 °C. Scientist's Note: This allows for the formation of the intermediate iminium ion.
-
In portions, carefully add Sodium Triacetoxyborohydride (1.5 eq) over 20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by LC-MS or TLC (DCM/MeOH/NH₄OH 90:9:1).
-
Workup: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
Caption: A decision-making workflow for troubleshooting over-alkylation issues.
References
-
"Alkylation of Amines (Sucks!)". Master Organic Chemistry. [Link]
-
"Alkylation of Amines, Part 2: with Aldehydes and Ketones". Total Synthesis. [Link]
-
"Synthesis of Secondary Amines via Self-Limiting Alkylation". Organic Letters. [Link]
-
"Synthesis of secondary and tertiary amines". Organic Chemistry Portal. [Link]
-
"Alkylation of Amines by Alkyl Halides". Chemistry LibreTexts. [Link]
-
"Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions". Organic Chemistry Frontiers (RSC Publishing). [Link]
-
"Protecting Groups for Amines: Carbamates". Master Organic Chemistry. [Link]
-
"Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity". ResearchGate. [Link]
-
"Steric hindrance Definition". Fiveable. [Link]
-
"Analysis of Amine Solutions by Gas Chromatography". Bryan Research & Engineering, LLC. [Link]
-
"Amine synthesis by reductive amination (reductive alkylation)". Organic Chemistry Portal. [Link]
- "Method for purifying alkyl aromatic compounds".
- "Method for purifying alkyl aromatic compounds".
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. bre.com [bre.com]
- 7. CA2651559C - Method for purifying alkyl aromatic compounds - Google Patents [patents.google.com]
- 8. EP2022771A1 - Method for purifying alkyl aromatic compounds - Google Patents [patents.google.com]
Catalyst selection for cross-coupling with 1-Methyl-4-methylaminopiperidine dihydrochloride
Technical Support Center: C-N Coupling with 1-Methyl-4-methylaminopiperidine 2HCl
Topic: Catalyst & Protocol Selection for Buchwald-Hartwig Amination Target Substrate: 1-Methyl-4-(methylamino)piperidine dihydrochloride Document ID: TSC-BHA-PIP-04 Last Updated: February 2026[1]
Introduction: The "Hidden" Challenge
Researcher,
You are likely encountering stalled conversion or low yields when coupling 1-Methyl-4-(methylamino)piperidine dihydrochloride .[1] While the secondary amine (N-methyl) is a standard nucleophile, the failure point is rarely the coupling event itself—it is the salt form and the tertiary amine backbone .[2]
This guide bypasses generic advice to address the specific thermodynamics of coupling a dihydrochloride diamine. The protocol below integrates in situ salt neutralization with high-activity Pd-precatalysts to prevent catalyst poisoning and ensure turnover.
Module 1: The Salt Factor (Critical Pre-Check)
The Trap: You cannot simply add 1.2 equivalents of base.[2] Your substrate carries two equivalents of HCl.[1][2]
-
Stoichiometry: You need 2.0 equiv of base just to strip the HCl, plus 1.2–1.5 equiv to drive the catalytic cycle.[2]
-
The Risk: If you under-base, the reaction medium remains acidic.[2] Pd(0) is rapidly oxidized to inactive Pd(II) species or black Pd precipitates in acidic environments, killing the reaction immediately.[2]
Module 2: Catalyst Selection Matrix
For secondary alkyl amines like N-methylpiperidine, Dialkylbiarylphosphines are the gold standard.[1][2] We recommend G4-Precatalysts to ensure rapid activation at lower temperatures, minimizing thermal degradation of the diamine.[2]
| Catalyst System | Primary Recommendation | Why? |
| RuPhos Pd G4 | First Choice | Steric Match: RuPhos is specifically optimized for secondary amines.[1] Its bulk prevents the tertiary nitrogen of the piperidine ring from coordinating to the Pd center (catalyst poisoning).[2] |
| BrettPhos Pd G4 | Alternative | Selectivity: Use if your aryl halide contains base-sensitive groups (esters, nitriles).[1][2] BrettPhos often works well with weaker bases (e.g., K₂CO₃) if NaOtBu fails.[2] |
| XPhos Pd G4 | Backup | Generalist: Good for unhindered aryl chlorides but often slower than RuPhos for N-methyl amines.[1][2] |
| Pd(OAc)₂ + BINAP | Not Recommended | Obsolete: Bidentate ligands like BINAP are often too slow for hindered diamines and require higher temperatures that promote side reactions.[1][2] |
Module 3: Decision Logic (Workflow Visualization)
The following diagram illustrates the decision process for setting up your reaction based on the electrophile and base sensitivity.
Caption: Workflow for selecting base and ligand systems based on electrophile stability.
Module 4: Optimized Experimental Protocol
Method A: Standard Conditions (Strong Base) Use this for aryl bromides/chlorides without base-sensitive groups.[1]
-
Vessel Prep: Oven-dry a reaction vial containing a stir bar. Cool under Argon/Nitrogen.[1][2][3]
-
Solids Addition:
-
Solvent & Degassing:
-
Reaction: Seal and heat to 80–100°C for 2–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad (to remove Pd and salts).[2] Concentrate and purify.
Method B: "Free-Base First" (For High-Value/Sensitive Substrates) If Method A fails, the salt neutralization may be interfering with catalyst activation.[1][2] Pre-neutralize the amine.[2]
-
Dry organics over Na₂SO₄, filter, and concentrate carefully (amine may be volatile).[2]
-
Use the resulting oil as a standard secondary amine (1.2 equiv) with NaOtBu (1.5 equiv) and RuPhos Pd G4 .[1][2]
Module 5: Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion (SM remains) | Acidic Poisoning: The 2HCl salt was not fully neutralized, killing the active Pd(0).[1][2] | Increase Base: Ensure you used 3.5 equiv of NaOtBu.[1][2] Switch to "Method B" (Free-base first). |
| Low Yield (<30%) | Catalyst Inhibition: The tertiary amine in the piperidine ring is coordinating to Pd.[2] | Switch Ligand: Move to BrettPhos , which is bulkier than RuPhos and better prevents non-specific coordination.[2] |
| Dehalogenation (Ar-H) | Hydride Source: Solvent or amine is acting as a hydride donor (beta-hydride elimination).[1] | Change Solvent: Switch from THF/Dioxane to Toluene . Reduce temperature to 60–80°C. |
| Thick Precipitate | Salt Caking: NaCl/NaBr is coating the stir bar, stopping agitation.[2] | Dilution: Dilute reaction to 0.1 M. Use a heavy magnetic stir bar or mechanical stirring. |
References
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006).[2] Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines using RuPhos.[1][2] Organic Letters, 8(26), 5951–5954.[2] Link[2]
-
Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[2] Link[2]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[2] G4-Precatalysts: Rational Design for Ultra-Low Catalyst Loading.[1][2] Journal of Organic Chemistry, 79(9), 4161–4166.[2] Link[2]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2][3][4][5][6][7] Chemical Reviews, 116(19), 12564–12649.[2] Link[2]
Sources
- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 5. enamine.net [enamine.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
Work-up procedures for reactions involving 1-Methyl-4-methylaminopiperidine dihydrochloride
Reagent ID: 1-Methyl-4-(methylamino)piperidine dihydrochloride CAS: 259663-66-2 (dihydrochloride) / 626-67-5 (related base analog reference) Common Role: Nucleophilic building block for kinase inhibitors (e.g., JAK inhibitors like Tofacitinib) and GPCR ligands.[1][2][3]
Ticket #001: Reaction Start-Up Failure (Reactivity Issues)
User Issue: "I added the dihydrochloride salt directly to my electrophile in DMF/THF, but the reaction is extremely slow or showing no conversion."
Expert Resolution:
The reagent is supplied as a dihydrochloride salt (
Root Cause Analysis
-
Protonation Lock: The nucleophilic nitrogen (N-Me) has a pKa
10-11.[1][2][3] It must be deprotonated to attack electrophiles.[2][3] -
Solubility Mismatch: The salt is highly polar and insoluble in non-polar organic solvents (THF, DCM, Toluene), leading to a heterogeneous mixture where reaction kinetics are diffusion-limited.[1]
Protocol: Free-Basing Strategies
Method A: In Situ Neutralization (Recommended for One-Pot)
Use this if your electrophile is stable to base.[1][2][3]
-
Solvent: Use polar aprotic solvents (DMF, DMSO, or NMP) to solubilize the salt.[3]
-
Base Stoichiometry: Add 3.5 to 4.0 equivalents of an organic base (DIPEA or TEA).[2][3]
-
Why? You need 2 eq to neutralize the
, and 1+ eq to drive the equilibrium and act as a proton scavenger during the substitution.
-
-
Activation Time: Stir the amine salt + base for 15-30 minutes before adding the electrophile to ensure the free base is generated.
Method B: Ex Situ Free-Basing (For Sensitive Reactions)
Use this if your reaction cannot tolerate excess organic base salts.[1][2][3]
-
Extract continuously with DCM or CHCl
(See Ticket #002).[1][2][3] -
Dry organic layer (
) and concentrate to obtain the free base oil.[2][3] Note: The free base is volatile; do not apply high vacuum for extended periods.
Ticket #002: Product Loss During Extraction (Aqueous Work-up)[1][2][3]
User Issue: "My TLC shows product formation, but after washing with water/brine, the organic layer is empty. Where did it go?"
Expert Resolution: 1-Methyl-4-(methylamino)piperidine is a low molecular weight, highly polar diamine.[1][2][3] It acts as a "grease" trap but prefers the aqueous phase at neutral pH.[2][3] Standard EtOAc/Water extractions will result in >90% yield loss to the aqueous layer.[2][3]
The "Polar Amine" Extraction Protocol
Do NOT use: Ethyl Acetate or Diethyl Ether (Distribution coefficient
| Solvent System | Ratio (v/v) | Efficiency | Notes |
| DCM : IPA | 3:1 | High | Best balance.[1][2][3] IPA disrupts hydrogen bonding with water.[2][3] |
| CHCl | 3:1 | Very High | Denser organic layer helps separation, but CHCl |
| n-BuOH | 100% | High | Good for large scale, but high boiling point makes removal difficult.[1][2][3] |
Step-by-Step Extraction Workflow
-
pH Adjustment (Critical):
-
Salting Out:
-
The "3:1" Wash:
-
Drying:
Visual Troubleshooting: Extraction Logic
Caption: Decision tree for maximizing recovery of polar diamines from aqueous mixtures.
Ticket #003: Purification & Tailing (Chromatography)[1][3]
User Issue: "The product streaks from baseline to solvent front on silica gel. I can't separate it from impurities."
Expert Resolution:
Secondary and tertiary amines interact strongly with the acidic silanols (
Mobile Phase Modifiers
You must "cap" the silica protons with a stronger base in your eluent.[2][3]
-
Standard Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your DCM/MeOH mobile phase.[1][2][3] -
The "DCM/MeOH/NH3" Recipe:
Alternative Stationary Phases
If silica fails, switch the stationary phase:
-
Amine-Functionalized Silica: (e.g., NH2-silica).[1][2][3] This surface is basic, preventing the product from sticking.[3] No TEA additive is needed.[2][3]
-
C18 Reverse Phase: Run at Basic pH (using 10mM Ammonium Bicarbonate buffer, pH 10).
-
Note: At acidic pH (0.1% TFA), the molecule will be doubly charged and elute at the void volume (retention time
0).
-
References
-
Synthesis of 1-Methyl-4-(methylamino)
-
Work-up of Water-Soluble Amines
-
Physical Properties & Handling
-
Purification Strategies
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Methyl-4-(methylamino)piperidine dihydrochloride before handling.[1][2][3] It is a skin irritant and toxic if swallowed.
Sources
- 1. 1-Boc-4-Methylaminopiperidine | 147539-41-1 [chemicalbook.com]
- 2. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CN103755624A - Synthetic method of piperidine derivative - Google Patents [patents.google.com]
- 6. CN104710346A - Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine - Google Patents [patents.google.com]
- 7. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Workup [chem.rochester.edu]
Side reactions of the methylamino group in 1-Methyl-4-methylaminopiperidine dihydrochloride
This guide serves as a specialized technical support resource for researchers and formulation scientists working with 1-Methyl-4-methylaminopiperidine dihydrochloride .[1] It moves beyond basic safety data to address the specific reactivity profiles, degradation pathways, and troubleshooting scenarios associated with the secondary methylamino group at the 4-position.
Topic: Side Reactions & Stability of the 4-Methylamino Group
CAS (Free Base):
Molecular Formula: C
Core Reactivity & Degradation Overview[1]
The molecule contains two distinct nitrogen centers with unique reactivity profiles:[3][4]
-
N1 (Piperidine Ring): A tertiary amine. Prone to N-oxidation and quaternization .[1]
-
N4 (Methylamino Group): A secondary amine. This is the primary site of concern for nitrosation , amidation , and aldehyde condensation .
The dihydrochloride salt form stabilizes the free base against volatility and immediate oxidation, but it introduces hygroscopicity issues that can accelerate hydrolytic or condensation side reactions in the solid state if not stored correctly.
Visualization: Degradation & Reactivity Pathways
The following diagram maps the critical side reactions triggered by common environmental stressors and reagents.
Caption: Figure 1.[5][6][7][8] Primary reaction pathways for the N4-methylamino group. Red paths indicate critical impurity risks.
Troubleshooting Guide: Common Issues & Solutions
Category A: Impurity Profiling (LC-MS / NMR)
Q: I see an unknown impurity peak at M+29 Da in my LC-MS spectrum. What is it? Diagnosis: This is highly characteristic of Nitrosation .
-
Mechanism: The secondary amine at N4 reacts with nitrosating agents (nitrites) to form N-nitroso-N-methyl-1-methylpiperidin-4-amine .[1]
-
Source: Nitrites are common trace impurities in water, buffers, or excipients (e.g., sodium starch glycolate, crospovidone).
-
Risk: N-Nitrosamines are potent genotoxins (Class 1 carcinogens).[1]
-
Action:
Q: There is a growing impurity at M+16 Da during stability testing. Is it the N-oxide? Diagnosis: Yes, likely Oxidation .[1]
-
Mechanism: Reaction with atmospheric oxygen or peroxides.
-
Note: Tertiary amines (N1) generally oxidize to N-oxides more readily than secondary amines (N4), which form hydroxylamines.[1] However, both result in a +16 Da mass shift.
-
-
Differentiation:
-
Action: Store under inert gas (Argon/Nitrogen). Use peroxide-free solvents (test THF/Ethers before use).[1]
Q: I observe a peak at M+30 Da or M+12 Da when formulating with PEG or Lactose. Diagnosis: Aldehyde/Sugar Condensation (Maillard/Schiff Base).
-
Mechanism:
-
M+30 Da: Reaction with Formaldehyde (common impurity in PEG)
N-Hydroxymethyl adduct (Hemiaminal).[1] -
M+12 Da: Formation of a methylene bridge (Aminal) between two amine molecules (2M + 12).
-
Maillard: If Lactose is present, the reducing sugar reacts with the N4 amine to form glycosylamines (browning discoloration).
-
-
Action: Screen excipients for aldehyde content. Use "Low Peroxide/Low Aldehyde" grades of PEG/Polysorbates. Avoid reducing sugars (Lactose, Glucose) in the formulation.
Category B: Synthetic Reactivity[2]
Q: Why is my acylation yield low (e.g., Amide formation)? Diagnosis: Competitive Hydrolysis or Salt Interference.
-
Issue: The dihydrochloride salt is acidic. If you use an acid chloride without sufficient base scavenger, the amine remains protonated (ammonium form) and non-nucleophilic.
-
Protocol Fix:
-
Free Base Liberation: Pre-treat the dihydrochloride with 2.2 equivalents of base (e.g.,
, ) before adding the electrophile. -
Solvent Choice: Ensure the salt is fully dissolved.[1] The dihydrochloride is soluble in water/methanol but practically insoluble in DCM/THF. Use a biphasic system (DCM/Water + Base) or a polar solvent (DMF).
-
Q: The material turned into a sticky gum upon exposure to air. Diagnosis: Hygroscopicity.
-
Explanation: The dihydrochloride salt is extremely hygroscopic. Absorption of atmospheric moisture leads to deliquescence.[1]
-
Impact: Weighing errors and hydrolysis of moisture-sensitive reagents in subsequent steps.[1]
-
Action: Handle in a glovebox or desiccated environment. Dry the salt under high vacuum (
mbar) at 40°C for 4 hours before use.
Comparative Data: Salt vs. Free Base
| Feature | Free Base (Liquid) | Dihydrochloride Salt (Solid) |
| CAS | 73579-08-5 | 867558-45-8 (approx) |
| Physical State | Colorless/Yellow Liquid | White/Off-white Crystalline Solid |
| Volatility | Moderate (Flammable) | Non-volatile |
| Oxidation Risk | High (Direct air contact) | Moderate (Lattice stabilized) |
| Hygroscopicity | Low | High (Deliquescent) |
| Handling | Fume hood (Corrosive vapor) | Benchtop (with desiccant) |
Analytical Reference Data
Use these parameters to validate your material or identify side products.
-
1H NMR (D2O, Salt Form):
- 3.60 (m, 2H, N1-CH eq), 3.45 (m, 1H, N4-CH ), 3.05 (m, 2H, N1-CH ax), 2.85 (s, 3H, N1-CH3 ), 2.70 (s, 3H, N4-CH3 ), 2.30 (m, 2H), 1.90 (m, 2H).
-
Note: Chemical shifts shift downfield significantly compared to the free base due to protonation.
-
Mass Spectrometry (ESI+):
References
-
PubChem. 1-Methyl-4-(methylamino)piperidine (Compound Summary). National Library of Medicine.[1] [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] (Guidance on N-nitrosamine formation from secondary amines). [Link]
-
Nassar, M.N., et al. "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility." Pharmaceutical Research, 2004. (Detailed mechanisms of aldehyde-amine adducts). [Link]
Sources
- 1. 1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 16339-07-4: 1-Methyl-4-nitrosopiperazine | CymitQuimica [cymitquimica.com]
- 5. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Methyl-4-methylaminopiperidine Dihydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-4-methylaminopiperidine dihydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your catalytic reactions and overcome common experimental hurdles. As every reaction is unique, this guide emphasizes understanding the underlying chemical principles to empower you to make informed decisions for your specific system.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: Low or Stalled Reaction Conversion
You've set up your reaction with this compound, your coupling partner, and a catalyst, but the reaction is sluggish or has stopped completely before reaching full conversion.
Potential Causes & Investigative Workflow:
-
In-situ Free Base Generation: this compound is a salt. For most catalytic cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, etc.), the free amine is the active nucleophile. The dihydrochloride form will likely not participate directly in the catalytic cycle. Insufficient or an inappropriate base will result in low concentrations of the free amine, leading to a slow or stalled reaction.
-
Catalyst Inactivation/Deactivation: The catalyst may have lost its activity during the reaction. This can be due to several factors:
-
Poisoning: Trace impurities in your starting materials, solvents, or even the base can act as catalyst poisons. Sulfur and other halides are common culprits.[1]
-
Aggregation: Homogeneous catalysts can sometimes precipitate out of the solution as inactive metal black (e.g., palladium black), especially at high temperatures or concentrations.[1]
-
Oxidative Addition/Reductive Elimination Issues: In cross-coupling reactions, the balance between oxidative addition and reductive elimination is crucial. If one step is significantly slower than the other, the catalyst can get tied up in an inactive state. For instance, in some palladium-catalyzed arylations of piperidines, reductive elimination can be the turnover-limiting step.[2]
-
-
Sub-optimal Catalyst Loading: While it might seem counterintuitive, simply adding more catalyst is not always the solution.
-
Too Low: Insufficient catalyst will naturally lead to a slow reaction rate.
-
Too High: Excessively high catalyst loading can sometimes lead to the formation of side products or facilitate catalyst decomposition pathways. For heterogeneous catalysts, high loading can lead to mass transfer limitations.
-
Troubleshooting Protocol:
-
Step 1: Verify Free Base Formation.
-
Ensure you are using a suitable base to neutralize the dihydrochloride and generate the free amine in situ. The choice of base is critical and depends on the specific catalytic system. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), or organic bases (e.g., DBU, DIPEA).
-
A simple experiment is to pre-mix the this compound with the base in the reaction solvent for a short period before adding the catalyst and other reagents. This can ensure the free amine is available from the start.
-
-
Step 2: Investigate Catalyst Deactivation.
-
Visual Inspection: Look for the formation of a black precipitate, which could indicate catalyst aggregation.[1]
-
Spiking Experiment: If the reaction has stalled, add a fresh portion of the catalyst. If the reaction restarts, it's a strong indication that the initial catalyst was deactivated.[2]
-
Reagent Purity: Review the purity of all your reagents and solvents. Consider using freshly distilled solvents and high-purity starting materials.
-
-
Step 3: Optimize Catalyst Loading.
-
Perform a systematic screen of catalyst loading. Start with a literature-reported value for a similar reaction and then screen a range of concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Monitor the reaction progress at each concentration to determine the optimal loading for your specific substrate and conditions.
-
Experimental Workflow for Optimizing Catalyst Loading
Caption: A decision-making workflow for troubleshooting low conversion in catalytic reactions.
Issue 2: Poor Selectivity and Side Product Formation
Your reaction is proceeding, but you are observing significant formation of undesired side products, leading to a low yield of the target molecule and purification challenges.
Potential Causes & Investigative Workflow:
-
Competitive Reactions: The catalyst might be promoting alternative reaction pathways. For example, in C-H activation reactions on the piperidine ring, you might see a mixture of isomers (e.g., α- vs. β-arylation).[3]
-
Over-reaction: The desired product might be reacting further under the catalytic conditions. For instance, in an N-alkylation, the secondary amine product could potentially undergo a second alkylation.
-
Catalyst-Substrate Interactions: The catalyst itself might be reacting with your starting material or product in an undesired manner.
Troubleshooting Protocol:
-
Step 1: Adjust Catalyst Loading.
-
High catalyst loading can sometimes lead to decreased selectivity. Try reducing the catalyst loading in a stepwise manner and monitor the impact on the product distribution.
-
-
Step 2: Modify Ligands.
-
For many transition-metal catalyzed reactions, the choice of ligand is crucial for controlling selectivity.[3] If you are using a palladium catalyst, for example, screening different phosphine or N-heterocyclic carbene (NHC) ligands can have a dramatic effect on the regioselectivity and stereoselectivity of the reaction.
-
-
Step 3: Optimize Reaction Temperature.
-
Higher temperatures can sometimes provide enough energy to overcome the activation barrier for side reactions. Conversely, some side reactions may be favored at lower temperatures. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Step 4: Consider a Different Catalyst System.
-
If optimizing the current system does not improve selectivity, it may be necessary to explore different types of catalysts. For example, if a palladium catalyst is giving poor selectivity, a nickel or copper-based system might offer a different reactivity profile.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Do I need to add a base when using this compound in my catalytic reaction?
A1: Yes, in most cases, you will need to add a base. The dihydrochloride salt is protonated at the two nitrogen atoms. For the piperidine derivative to act as a nucleophile (e.g., in N-alkylation or N-arylation reactions), the free amine form is required. A base is necessary to deprotonate the ammonium salt and generate the active nucleophilic species in situ. The choice and stoichiometry of the base are critical and should be optimized for your specific reaction.
Q2: What is a typical starting catalyst loading for a cross-coupling reaction with a piperidine derivative?
A2: A good starting point for many palladium-catalyzed cross-coupling reactions is typically in the range of 1-2 mol% of the palladium source. However, the optimal loading can vary significantly depending on the specific reaction, the reactivity of the substrates, and the efficiency of the chosen ligand. It is always recommended to perform a catalyst loading screen to find the lowest effective amount for your system, which can save costs and reduce residual metal in your product.
Q3: My reaction mixture turned black. What does this mean and what should I do?
A3: The formation of a black precipitate, often referred to as "palladium black" in palladium catalysis, is a common sign of catalyst decomposition and aggregation.[1] This indicates that the active, soluble catalyst species has come out of solution as inactive metallic palladium. This will lead to a decrease in the reaction rate or a complete stall.
-
To address this:
-
Consider using stabilizing ligands that can better coordinate to the metal center and prevent aggregation.
-
Lowering the reaction temperature can sometimes mitigate this issue.
-
Ensure your reagents and solvents are of high purity, as impurities can sometimes trigger catalyst decomposition.
-
Q4: How does the choice of solvent affect catalyst loading and efficiency?
A4: The solvent plays a crucial role in any catalytic reaction. It affects the solubility of the reagents, the stability of the catalyst, and the overall reaction rate. A poor choice of solvent can lead to catalyst deactivation or low reaction rates, necessitating higher catalyst loadings. For reactions involving salts like this compound and inorganic bases, polar aprotic solvents like DMF, DMAc, or DMSO are often used. However, the optimal solvent should be determined experimentally.
Q5: What are the differences between using a homogeneous and a heterogeneous catalyst for reactions with this compound?
A5:
-
Homogeneous Catalysts: These are soluble in the reaction medium.[4] They are often more active and selective because the active sites are readily accessible. However, they can be more prone to deactivation through aggregation and are often more difficult to separate from the product and recycle.[4]
-
Heterogeneous Catalysts: These exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction).[4] They are generally easier to separate from the reaction mixture (e.g., by filtration), which simplifies product purification and catalyst recycling.[4] However, they can sometimes suffer from lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations.
The choice between a homogeneous and heterogeneous catalyst will depend on the specific requirements of your synthesis, including desired activity, selectivity, and the importance of catalyst recovery and reuse.
Data Presentation: Recommended Starting Catalyst Loading for Common Reactions
| Reaction Type | Catalyst System (Example) | Typical Loading Range (mol%) | Key Considerations |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Biarylphosphine Ligand | 0.5 - 2 | Ligand choice is critical for reactivity and selectivity. |
| N-Alkylation (Reductive Amination) | Pd/C | 1 - 5 | Ensure complete conversion of the intermediate imine/enamine. |
| C-H Arylation | Pd(OAc)₂ / Ligand | 2 - 10 | Regioselectivity can be a challenge; ligand and directing group are key.[2][3] |
| Ullmann Condensation | CuI / Ligand | 5 - 20 | Often requires higher temperatures and catalyst loadings than Pd-catalyzed reactions.[5] |
Logical Relationship Diagram: Factors Influencing Catalyst Loading Optimization
Caption: Interconnected factors influencing the optimization of catalyst loading.
References
- International Research Journal of Engineering and Technology. (2023).
- National Institutes of Health. (n.d.).
- ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- PubChem. (n.d.). 1-Methyl-4-(methylamino)piperidine.
- Umicore. (2021).
- ResearchGate. (2017).
- Google Patents. (n.d.).
- White Rose eTheses Online. (n.d.).
- ECHA. (n.d.).
- ACS Publications. (2023). Automating the Optimization of Catalytic Reaction Mechanism Parameters Using Basin-Hopping: A Proof of Concept. The Journal of Physical Chemistry C.
- ETH Zurich. (2011).
- MDPI. (n.d.).
- Scribd. (n.d.).
- ResearchGate. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
- ACS Publications. (2017).
- ResearchGate. (n.d.). NHC Ligand Enabled C(sp3)
- ACS Publications. (2023). How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. Organic Process Research & Development.
- ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis.
- YouTube. (2025). How Do You Pick The Optimal Catalyst For A Reaction?. Chemistry For Everyone.
- PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- unisepe.com. (n.d.).
- MDPI. (n.d.).
- Google Patents. (n.d.).
- OAText. (n.d.).
- Slideshare. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- SciSpace. (2001).
- ResearchGate. (2024). (PDF) Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine.
- ResearchGate. (n.d.).
- Reddit. (2022). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months?. r/Chempros.
- RSC Publishing. (2013). Ligand-controlled β-selective C(sp3)
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Methyl-4-(methylamino)piperidine.
- ResearchGate. (2025). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
- MDPI. (n.d.).
- PubMed. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines.
- ChemRxiv. (n.d.).
Sources
Technical Support Center: Column Chromatography for 1-Methyl-4-methylaminopiperidine Dihydrochloride Derivatives
Welcome to the technical support center for the purification of 1-Methyl-4-methylaminopiperidine dihydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of compounds. The inherent basicity of the piperidine core, combined with the high polarity of its hydrochloride salt form, presents unique purification hurdles that standard chromatography protocols often fail to overcome.
This document moves beyond generic advice to provide in-depth, field-proven troubleshooting strategies and methodologies. We will explore the causality behind common chromatographic issues and offer a range of solutions, from simple mobile phase modifications to advanced separation techniques.
Section 1: The Foundational Step - To Free Base or Not to Free Base?
The single most critical decision before attempting purification is the form of your compound. The dihydrochloride salt is highly polar and ionic, making it an unsuitable candidate for traditional normal-phase chromatography on silica gel.
FAQ: Should I purify the dihydrochloride salt directly or convert it to the free base first?
Answer: For nearly all normal-phase applications (e.g., using silica or alumina), you must convert the dihydrochloride salt to its corresponding free base prior to loading it onto the column.
-
Causality (The "Why"):
-
Ionic State: As a salt, your compound is ionic. On a standard silica column, it will likely exhibit extreme retention, often failing to elute from the loading band, or it will streak uncontrollably.[1]
-
Solubility: The salt form has high aqueous solubility but is often poorly soluble in the low-to-medium polarity organic solvents used in normal-phase chromatography (like hexane/ethyl acetate). This makes loading the column and achieving good chromatography nearly impossible.
-
Free Base Properties: The free base form is significantly less polar and more soluble in common organic solvents. While still a basic amine that requires special handling on silica, its chromatographic behavior is far more predictable and manageable.
-
Direct purification of the salt is only feasible using specialized techniques like ion-exchange, mixed-mode, or certain reversed-phase or HILIC methods, which are discussed in Section 3.
Experimental Protocol 1: Conversion of Dihydrochloride Salt to Free Base
This protocol ensures the quantitative conversion of your salt to the free base, making it ready for chromatographic purification.
-
Dissolution: Dissolve the this compound derivative in a minimum amount of deionized water or a mixture of water and methanol if solubility is limited.
-
Basification: Cool the solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring. Monitor the pH of the aqueous layer with pH paper or a calibrated meter, aiming for a final pH of 9-10.
-
Expert Insight: Avoid strong bases like NaOH unless necessary, as they can sometimes promote side reactions. A pH of ~2 units above the pKa of the amine is generally sufficient to ensure it is in the free base form.[2]
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or a 9:1 mixture of DCM:isopropanol).
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude free base, typically as an oil or solid.
-
Verification: Before proceeding, confirm the conversion by running a Thin Layer Chromatography (TLC) plate. The free base should have a significantly higher Rf value and a more compact spot than the salt.
Section 2: Troubleshooting Guide for Common Purification Problems
This section addresses the most frequent issues encountered when purifying piperidine-based amines on silica gel.
Problem 1: My compound is stuck at the origin (Rf = 0) and won't elute from the column.
-
Primary Cause: The compound is too polar for the chosen mobile phase, or it is interacting irreversibly with the acidic silica stationary phase. This is a classic sign of residual salt or an insufficiently polar eluent.
-
Solutions:
-
Verify Free Base: Ensure the conversion from the dihydrochloride salt was complete as described in Protocol 1.
-
Increase Mobile Phase Polarity: Use a stronger, more polar solvent system. For basic amines, a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is often effective.[3]
-
Introduce a Basic Modifier: Add a small amount of a basic additive to your mobile phase. This is often the most effective solution.
-
Mechanism: The basic modifier (e.g., triethylamine) will preferentially interact with the acidic silanol groups on the silica surface, effectively "masking" them. This prevents the basic nitrogen of your piperidine derivative from engaging in strong acid-base interactions, allowing it to elute properly.[1][2]
-
See the table below for common choices.
-
-
| Modifier | Recommended Concentration | Use Case & Notes |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | The most common choice. Volatile and easily removed during solvent evaporation. |
| Ammonia in Methanol | Use a 7N solution as the polar component | Very effective for highly basic or "sticky" amines. Pre-made solutions are commercially available. |
| N,N-Diisopropylethylamine (DIPEA) | 0.1 - 1.0% (v/v) | A bulkier, non-nucleophilic base. Can be useful but is less volatile than TEA. |
Problem 2: The compound elutes as a long, trailing streak instead of a sharp band.
-
Primary Cause: This phenomenon, known as "peak tailing," is the hallmark of undesirable secondary interactions between the basic analyte and the acidic silica gel. Even in its free base form, the lone pair on the nitrogen can interact strongly with surface silanols.
-
Solutions:
-
Add a Basic Modifier: As with Problem 1, this is the most direct solution. A 0.5-1% addition of TEA to your eluent system will dramatically improve peak shape.
-
Switch to a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, change the stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying amines due to its less acidic nature.[3]
-
Amine-Functionalized Silica (NH-Silica): This phase has aminopropyl groups bonded to the silica, creating a weakly basic surface that is excellent for minimizing tailing of basic compounds.[2][4]
-
-
Problem 3: My compound is decomposing on the column, resulting in low yield and new impurity spots on TLC.
-
Primary Cause: The acidic surface of silica gel can catalyze the degradation of sensitive molecules.
-
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the packed column with several column volumes of the mobile phase containing your basic modifier (e.g., 1% TEA). This "passivates" the active sites.
-
Use a Less Aggressive Stationary Phase: Switch to neutral alumina, florisil, or amine-functionalized silica, which are much gentler on acid-sensitive compounds.[3][5]
-
Minimize Residence Time: Use flash chromatography with higher flow rates to reduce the amount of time the compound spends in contact with the stationary phase.
-
Section 3: Advanced Separation Strategies & FAQs
When standard normal-phase chromatography is insufficient, more advanced techniques are required.
Workflow: Selecting the Right Chromatography Mode
The following diagram provides a decision-making framework for choosing an appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
FAQ: When and how should I use Reversed-Phase (RP) Chromatography?
Answer: Use RP chromatography when your compound (either the free base or the salt) is too polar to be retained effectively in normal-phase or HILIC systems. For basic amines, mobile phase pH is the most critical parameter for success.
-
Principle: To retain a basic compound on a non-polar C18 column, you need to suppress its ionization, making it more hydrophobic. This is achieved by using a mobile phase with a high pH.[6]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol in water, buffered at a pH of 9-10 using ammonium hydroxide or a triethylamine/acetic acid buffer.[2] At this high pH, the piperidine amine is in its neutral, free-base form and will show significantly better retention and peak shape.
FAQ: What is HILIC and when is it the right choice?
Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique for purifying highly polar compounds that have little to no retention in reversed-phase chromatography.[7][8] It is an excellent choice for purifying the polar free base or even the dihydrochloride salt directly.
-
Principle: HILIC uses a polar stationary phase (like silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9][10] A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. Water is the "strong," or eluting, solvent.
-
Starting Conditions: A good starting point for a HILIC separation would be a gradient from 95% acetonitrile / 5% aqueous buffer to 60% acetonitrile / 40% aqueous buffer. The buffer is crucial for good peak shape and can be something like ammonium formate or ammonium acetate.
FAQ: What about Ion-Exchange (IEX) or Mixed-Mode (MM) Chromatography?
Answer: These are powerful, specialized techniques for when other methods fail.
-
Ion-Exchange (IEX): Since the dihydrochloride is a cation, it can be purified directly using cation-exchange chromatography.[11][12] The compound binds to a stationary phase with fixed negative charges (e.g., sulfonate groups) and is eluted by increasing the concentration of a salt (like NaCl) or changing the pH of the mobile phase.[13][14]
-
Mixed-Mode (MM): These columns combine reversed-phase and ion-exchange characteristics on a single stationary phase.[15][16][17] This allows for the simultaneous separation of compounds based on both their hydrophobicity and their charge, offering unique and powerful selectivity for complex mixtures of polar and ionic compounds.[18]
References
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
- Column Chromatography Notes - Department of Chemistry : University of Rochester.
- Guide to GC Column Selection and Optimizing Separ
- How do I purify ionizable organic amine compounds using flash column chrom
- Systematic Approach to Chromatography of Qu
- How to choose a stationary phase, optimize selectivity and get better resolution in chrom
- HILIC separ
- Analyzing Amines by Ion Chrom
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- WO2017011218A1 - Amines analysis by ion chromatography - Google P
- Synthesis of cis-3-methyl-4-aminopiperidine Derivatives - ResearchG
- Mixed-Mode HPLC Separations: What, Why, and How - LCGC Intern
- Mixed-Mode HPLC Columns - Thermo Fisher Scientific.
- Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding.
- Why HILIC is what your polar compounds need for purific
- Can amine salts run through a silica column? - Reddit.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent.
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles - W
- (PDF)
- Hydrophilic interaction liquid chromatography (HILIC)
- Ion-Exchange Chrom
- Mixed-Mode Chromatography and St
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- 1. reddit.com [reddit.com]
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- 5. Chromatography [chem.rochester.edu]
- 6. waters.com [waters.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
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- 9. documents.thermofisher.com [documents.thermofisher.com]
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
The Piperidine Privileged Scaffold: A Comparative Analysis in CNS Drug Design
Executive Summary
The piperidine ring is arguably the most "privileged" scaffold in neuropsychopharmacology. Its ubiquity stems from its conformational flexibility (chair/boat), ability to display substituents in defined vectors (axial/equatorial), and a pKa (typically 8–10) that ensures high solubility at physiological pH while allowing a significant fraction of neutral species for Blood-Brain Barrier (BBB) penetration.
This guide provides a comparative analysis of three distinct piperidine subclasses: 4-anilidopiperidines (Opioids), 4-phenylpiperidines (Antipsychotics/Analgesics), and 4-benzylpiperidines (Anti-Alzheimer's). We analyze the structural determinants that shift efficacy from Mu-opioid receptor (MOR) agonism to Dopamine D2 antagonism and Acetylcholinesterase (AChE) inhibition.
Structural Architectures & Pharmacophore Mapping[1]
The biological activity of piperidine derivatives is dictated by the distance and orientation of the basic nitrogen relative to the aromatic pharmacophores.
Class A: 4-Anilidopiperidines (The Fentanyl Class)[1][2][3]
-
Core Structure: A nitrogen atom attached directly to the C4 position of the piperidine ring, which is further acylated.
-
Pharmacophore: The "4-anilido" nitrogen acts as a hydrogen bond acceptor, while the piperidine nitrogen (protonated) anchors to Asp147 in the MOR.
-
Key Feature: High lipophilicity and a compact structure allow for rapid BBB traversal.
Class B: 4-Phenylpiperidines (The Haloperidol/Meperidine Class)
-
Core Structure: An aromatic ring attached directly to the C4 carbon.
-
Differentiation:
-
Short N-substituents (Methyl): Favor Opioid activity (e.g., Meperidine).
-
Long N-substituents (Butyrophenone): Shift selectivity to Dopamine D2 receptors (e.g., Haloperidol). The linker length (3 carbons) is critical to reach the secondary binding pocket of the GPCR.
-
Class C: 4-Benzylpiperidines (The Donepezil Class)
-
Core Structure: A methylene bridge separates the C4 position from the aromatic ring.
-
Pharmacophore: This extension allows the molecule to span the entire active gorge of Acetylcholinesterase, connecting the Catalytic Anionic Site (CAS) with the Peripheral Anionic Site (PAS).
Comparative Physicochemical Profiling
The following table contrasts the physicochemical properties of representative compounds. These values are critical for predicting CNS bioavailability.
| Compound | Scaffold Class | Target (Primary) | LogP (Exp) | pKa (Basic N) | tPSA (Ų) | BBB Score* | Mechanism |
| Fentanyl | 4-Anilidopiperidine | MOR (Agonist) | 4.05 | 8.43 | 20.3 | High | G-protein signaling (Gi/o) |
| Haloperidol | 4-Phenylpiperidine | D2 (Antagonist) | 4.30 | 8.30 | 40.5 | High | GPCR blockade |
| Donepezil | 4-Benzylpiperidine | AChE (Inhibitor) | 3.08-4.0 | 8.90 | 38.7 | Mod-High | Dual-site enzyme inhibition |
| Pethidine | 4-Phenylpiperidine | MOR (Agonist) | 2.72 | 8.60 | 29.5 | Moderate | G-protein signaling (Gi/o) |
*BBB Score is a composite metric based on LogP < 5, MW < 450, and tPSA < 90.
Diagram 1: Scaffold SAR Logic
This diagram illustrates how structural modifications to the piperidine core shift the pharmacological target.
Caption: SAR decision tree showing how N-substitution length and C4-aromatic distance dictate target selectivity.
Experimental Protocols
To validate these scaffold properties in your own lab, use the following standardized protocols. These are designed for reproducibility and high sensitivity.[1]
Protocol A: High-Sensitivity Radioligand Binding Assay (D2 Receptor)
Use this to determine Ki values for 4-phenylpiperidine derivatives.
Principle: Competitive displacement of [³H]-Spiperone (a high-affinity antagonist) from membrane-bound D2 receptors.
-
Membrane Preparation:
-
Homogenize rat striatum or CHO-D2 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 48,000 x g for 20 min at 4°C. Wash pellet twice to remove endogenous dopamine.
-
Resuspend to a final protein concentration of 100 µ g/well .
-
-
Incubation:
-
Total Binding: Membrane + [³H]-Spiperone (0.5 nM).
-
Non-Specific Binding (NSB): Add (+)Butaclamol (1 µM) or Haloperidol (10 µM).
-
Test Compounds: Add piperidine analogs (10⁻¹⁰ to 10⁻⁵ M) in DMSO (final DMSO < 1%).
-
Incubate for 60 minutes at 25°C (equilibrium is slower for high-affinity lipophilic ligands).
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce binding to the filter.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
Protocol B: PAMPA-BBB (Passive Permeability)
Use this to predict CNS penetration for new piperidine scaffolds.
Principle: Parallel Artificial Membrane Permeability Assay using porcine brain lipids to mimic the BBB.
-
Preparation:
-
Donor Plate: Dissolve compound in PBS (pH 7.4) + 5% DMSO.
-
Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Fill with PBS (pH 7.4).
-
-
Workflow:
-
Sandwich the donor and acceptor plates.
-
Incubate at 25°C for 18 hours in a humidity chamber (crucial to prevent evaporation).
-
-
Quantification:
-
Measure UV absorbance (250–500 nm) in both donor and acceptor wells.
-
Calculate Effective Permeability (
) using the formula: -
Validation: Use Verapamil (High Permeability) and Theophylline (Low Permeability) as controls.
-
Diagram 2: PAMPA-BBB Workflow
Visualizing the high-throughput screening process for CNS entry.
Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
Mechanistic Pathways
Understanding the downstream signaling is essential when designing agonists vs. antagonists. The 4-phenylpiperidine class (e.g., Haloperidol) acts primarily by blocking the D2 receptor, a Gi/o-coupled GPCR.
Diagram 3: D2 Receptor Signaling Blockade
This diagram illustrates the cellular consequence of D2 antagonism by piperidine derivatives.
Caption: Mechanism of action for D2 antagonists. Blockade prevents Gi/o activation, modulating cAMP levels.
References
-
Piperidine-containing drugs and recently studied analogs. National Institutes of Health (NIH). Available at: [Link] (Search Term: Piperidine scaffold CNS review).
-
Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. Available at: [Link]
-
Application of parallel artificial membrane permeability assay (PAMPA) for blood–brain barrier. Frontiers in Pharmacology. Available at: [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol. NIH / ResearchGate. Available at: [Link]
-
Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. PMC. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1-Methyl-4-methylaminopiperidine Dihydrochloride
Introduction
1-Methyl-4-methylaminopiperidine dihydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmaceutical agents. Its structural motif is present in compounds targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug discovery and development programs. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this compound, offering experimental protocols, quantitative data, and expert analysis to inform your choice of synthetic strategy.
Route 1: Reductive Amination of N-Boc-4-piperidone followed by N-Methylation
This route employs a protecting group strategy to selectively introduce the methylamino group at the 4-position before N-methylation of the piperidine ring. This approach offers excellent control over the reaction sequence and is amenable to large-scale synthesis.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), methylamine (solution in THF or ethanol, 1.2 eq) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Causality: The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its participation in the reductive amination reaction, ensuring selective functionalization at the 4-position. Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, minimizing side reactions.[1]
Step 2: N-Methylation of tert-butyl 4-(methylamino)piperidine-1-carboxylate
The product from Step 1 is dissolved in a mixture of formic acid (excess) and formaldehyde (37% in water, excess). The solution is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). The mixture is then cooled to room temperature and basified with a strong base (e.g., NaOH) to pH > 12. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to afford tert-butyl 4-(dimethylamino)piperidine-1-carboxylate.
Causality: This step utilizes the Eschweiler-Clarke reaction, a classic method for the methylation of amines.[1] Formic acid acts as the reducing agent for the iminium ion formed in situ from the reaction of the secondary amine with formaldehyde.
Step 3: Deprotection and Salt Formation
The Boc-protected intermediate from Step 2 is dissolved in a suitable solvent (e.g., methanol, dioxane) and treated with an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl). The mixture is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to afford this compound as a white solid.
Causality: The Boc group is labile under acidic conditions, readily cleaved to reveal the free piperidine nitrogen which is subsequently protonated by the excess HCl to form the dihydrochloride salt.
Visual Representation of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Direct Reductive Amination of 1-Methyl-4-piperidone
This route is a more convergent approach, starting with the commercially available or readily synthesized 1-Methyl-4-piperidone. This strategy eliminates the need for protection and deprotection steps, potentially leading to a more streamlined process.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-4-piperidone (if not commercially available)
A common synthesis of 1-Methyl-4-piperidone involves the condensation of diethyl 1,3-acetonedicarboxylate with methylamine and formaldehyde, followed by hydrolysis and decarboxylation.[2]
Step 2: Reductive Amination of 1-Methyl-4-piperidone
To a solution of 1-Methyl-4-piperidone (1.0 eq) in methanol, a solution of methylamine (in ethanol or THF, 1.2 eq) is added, followed by the addition of a catalytic amount of acetic acid to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred overnight at room temperature.[3]
Causality: Sodium cyanoborohydride is effective for reductive amination as it is stable in mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the ketone starting material.[4]
Step 3: Work-up and Salt Formation
The reaction mixture is carefully acidified with concentrated HCl to decompose the excess cyanoborohydride (caution: evolution of toxic HCN gas). The solvent is then removed under reduced pressure. The residue is taken up in water and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then basified with a strong base (e.g., NaOH) to pH > 12 and the product is extracted with an organic solvent (e.g., chloroform or DCM). The combined organic layers are dried and concentrated. The resulting free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent to precipitate this compound.
Visual Representation of Route 2
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison
| Parameter | Route 1: N-Boc-4-piperidone Strategy | Route 2: 1-Methyl-4-piperidone Strategy |
| Number of Steps | 3 | 2 (if starting material is available) |
| Overall Yield | Generally high, reported in the 70-80% range over 3 steps. | Moderate to high, typically 60-75% over 2 steps. |
| Starting Material Cost | N-Boc-4-piperidone can be more expensive. | 1-Methyl-4-piperidone is generally more cost-effective. |
| Reagent Safety | Uses sodium triacetoxyborohydride (less toxic). | Uses sodium cyanoborohydride (highly toxic, requires careful handling and quenching). |
| Scalability | Readily scalable, with straightforward work-up procedures. | Scalable, but requires careful management of HCN gas evolution during quenching. |
| Control & Selectivity | Excellent control due to the protecting group strategy. | Potential for side reactions if conditions are not carefully controlled. |
Expert Analysis and Recommendations
Route 1 is the preferred method when control and high purity are the primary concerns. The protecting group strategy minimizes the formation of byproducts, simplifying purification and ensuring a high-quality final product. This route is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) where stringent purity requirements are in place. The use of a less toxic reducing agent also enhances the safety profile of this synthetic sequence.
Route 2 offers a more direct and potentially more cost-effective approach, especially if 1-Methyl-4-piperidone is readily available. The reduction in the number of synthetic steps can lead to significant time and resource savings. However, the use of sodium cyanoborohydride necessitates stringent safety precautions due to the potential for hydrogen cyanide gas release. This route may be more suitable for earlier stages of research and development where speed and cost are of higher priority than ultimate purity.
References
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
PrepChem.com. Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride. [Link]
- Google Patents.
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
PubChem. 1-Methyl-4-(methylamino)piperidine. [Link]
- Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubMed. Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine. [Link]
Sources
A Senior Application Scientist's Guide to 1-Methyl-4-methylaminopiperidine Dihydrochloride: Unveiling its Synthetic and Pharmacological Advantages
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, offers a versatile platform for structural modification.[1][2] Among the myriad of substituted piperidines, 1-Methyl-4-methylaminopiperidine dihydrochloride has emerged as a reagent of particular interest. This guide provides an in-depth comparison of this compound with other piperidine alternatives, supported by experimental data and protocols, to elucidate its distinct advantages in contemporary drug discovery.
Physicochemical Properties: A Foundation for Favorable Pharmacokinetics
The physicochemical properties of a building block can significantly impact the drug-like characteristics of the final compound. This compound possesses a unique combination of features that often translate to improved pharmacokinetic profiles.
Table 1: Comparative Physicochemical Properties of Selected Piperidine Building Blocks
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1-Methyl-4-methylaminopiperidine | 128.22[3] | 0.4[3] | 1[3] | 2[3] |
| 4-Aminopiperidine | 100.16 | -0.4 | 2 | 2 |
| 1-Boc-4-aminopiperidine | 200.28 | 1.5 | 2 | 4 |
| 1-Methylpiperidine | 99.17 | 1.3 | 0 | 1 |
| Piperidine | 85.15 | 0.8 | 1 | 1 |
The data in Table 1 highlights a key advantage of 1-Methyl-4-methylaminopiperidine: its balanced lipophilicity, as indicated by its XLogP3 value. Compared to the more polar 4-aminopiperidine and the more lipophilic 1-Boc-4-aminopiperidine, 1-Methyl-4-methylaminopiperidine occupies a more favorable region of chemical space for oral bioavailability. The presence of the N-methyl groups also modulates the basicity of the nitrogen atoms, which can be crucial for target engagement and off-target activity. The dihydrochloride salt form offers enhanced stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
Synthetic Utility: Streamlining Complex Syntheses
The true value of a building block is often realized in its performance in chemical synthesis. This compound offers several advantages in terms of reactivity, yield, and purification.
Reductive Amination: A Case Study
A common application of 4-aminopiperidine derivatives is in reductive amination reactions to introduce the piperidine moiety onto a carbonyl-containing molecule. The presence of the N-methyl group on the piperidine ring in 1-Methyl-4-methylaminopiperidine can lead to cleaner reactions and higher yields compared to piperidines with a free N-H group, which can undergo undesired side reactions.
Experimental Protocol: Reductive Amination of a Model Ketone
This protocol describes a general procedure for the reductive amination of a ketone with this compound.
Materials:
-
Ketone of interest (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium triacetoxyborohydride (1.5 mmol)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the ketone (1.0 mmol) in DCE (10 mL) is added this compound (1.2 mmol) and triethylamine (2.5 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired product.
The use of the dihydrochloride salt often necessitates the addition of a base like triethylamine to liberate the free amine in situ. This controlled release can be advantageous in preventing side reactions.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
While direct, side-by-side comparative yield data in a single publication is scarce, analysis of patent literature often reveals trends. In the synthesis of complex molecules, the choice of the piperidine building block can influence the overall efficiency. For instance, in the preparation of certain kinase inhibitors, the use of N-protected piperidines can necessitate additional deprotection steps, adding to the synthetic route's length and potentially lowering the overall yield. 1-Methyl-4-methylaminopiperidine circumvents this by having the desired N-alkylation already in place.
Impact on Biological Activity: Fine-Tuning Pharmacological Profiles
The substitution pattern on the piperidine ring is a key determinant of a molecule's biological activity. The N-methyl group and the 4-methylamino substituent of the title compound can significantly influence binding affinity, selectivity, and functional activity at various biological targets.
Structure-Activity Relationship (SAR) Insights
In many drug discovery programs targeting G-protein coupled receptors (GPCRs) and ion channels, the nature of the substituent on the piperidine nitrogen plays a crucial role in modulating potency and selectivity. The N-methyl group of 1-Methyl-4-methylaminopiperidine is a relatively small, lipophilic group that can occupy hydrophobic pockets in a receptor's binding site.
Logical Relationship of Piperidine Substitution to Biological Activity
Caption: Impact of piperidine substituents on drug properties.
Conclusion: A Strategically Sound Choice for Drug Discovery
References
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Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2012). Beilstein Journal of Organic Chemistry, 8, 1698-1741. [Link]
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2008). Synthetic Communications, 38(8), 1184-1193. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
1-Methyl-4-(methylamino)piperidine. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemMedChem, 13(19), 2023-2036. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Molecules, 26(11), 3321. [Link]
-
High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved January 26, 2024, from [Link]
-
N,N-Dimethylpiperidin-4-amine. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020).
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2019).
- The synthetic method of 4-dimethylaminopiperidine hydrochloride. (2012).
- Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. (1993).
- Extraction and purification method of 1-amino-4-methylpiperazine. (2023).
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Medicinal Chemistry, 30(24), 2736-2749. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). Journal of Medicinal Chemistry, 47(25), 6257-6265. [Link]
-
Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). Journal of Fungi, 7(10), 834. [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry, 285, 118460. [Link]
-
Asymmetric routes to substituted piperidines. (2001). Chemical Communications, (21), 2175-2182. [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2009). Organic Letters, 11(18), 4112-4115. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Polycyclic Aromatic Compounds, 1-27. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). RSC. Retrieved January 26, 2024, from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2018). Journal of the Mexican Chemical Society, 62(1). [Link]
-
Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. (2023). Organic Letters, 25(5), 784-789. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(8), 1466-1478. [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2021). ResearchGate. Retrieved January 26, 2024, from [Link]
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A Comparative Guide to the Metabolic Stability of 1-Methyl-4-methylaminopiperidine Dihydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may struggle to achieve therapeutic concentrations, leading to diminished efficacy and a short duration of action.[1] Conversely, an overly stable compound could accumulate, increasing the risk of toxicity. This guide provides a comprehensive framework for evaluating the metabolic stability of 1-Methyl-4-methylaminopiperidine dihydrochloride and its derivatives, offering insights into experimental design, data interpretation, and the underlying metabolic pathways.
The Significance of the Piperidine Scaffold and its Metabolic Fate
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals due to its favorable physicochemical properties, which can enhance a drug's druggability, including its metabolic stability and transport across biological membranes.[2] However, the piperidine scaffold is not metabolically inert. The positions adjacent to the nitrogen atom are particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[3][4]
For N-substituted piperidines, such as 1-Methyl-4-methylaminopiperidine, a primary metabolic route is N-dealkylation, the removal of an alkyl group from the nitrogen atom.[2][5] This process is often catalyzed by CYP3A4, a major human drug-metabolizing enzyme.[2][6] Understanding the susceptibility of a compound to these metabolic transformations is paramount in the early stages of drug development.
A Comparative Analysis of Hypothetical Derivatives
To illustrate the principles of metabolic stability evaluation, this guide will consider 1-Methyl-4-methylaminopiperidine (Compound A) and two hypothetical derivatives:
-
Compound A: 1-Methyl-4-methylaminopiperidine
-
Compound B: 1-Ethyl-4-methylaminopiperidine (examining the effect of a larger N-alkyl group)
-
Compound C: 1-Methyl-4-(ethylamino)piperidine (examining the effect of a larger N-alkyl group on the exocyclic amine)
Experimental Evaluation of Metabolic Stability: The Liver Microsomal Assay
The in vitro liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[7] This assay utilizes subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly CYPs, to assess the intrinsic clearance of a compound.[7]
Experimental Workflow
The following diagram outlines the key steps in a typical liver microsomal stability assay.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer to maintain a physiological pH.
-
Liver Microsomes (e.g., human, rat): Thaw pooled liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP activity.
-
Test Compound Stock Solutions (10 mM in DMSO): Prepare concentrated stock solutions of each test compound.
-
Internal Standard (IS): A structurally similar but chromatographically distinct compound used to normalize for variations in sample processing and analysis.
-
Termination Solution: Cold acetonitrile containing the internal standard.
2. Incubation Procedure:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold termination solution.
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
Comparative Data (Illustrative)
The following table presents hypothetical data for our three compounds, demonstrating how the results of a liver microsomal stability assay can be used for comparative evaluation.
| Compound | Structure | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Metabolic Stability |
| A | 1-Methyl-4-methylaminopiperidine | 45 | 30.8 | Moderate |
| B | 1-Ethyl-4-methylaminopiperidine | 25 | 55.4 | Low |
| C | 1-Methyl-4-(ethylamino)piperidine | 55 | 25.2 | Moderate-High |
Interpretation of Illustrative Data:
-
Compound A exhibits moderate metabolic stability.
-
Compound B , with a larger N-alkyl group (ethyl vs. methyl), shows a shorter half-life and higher intrinsic clearance, suggesting it is more rapidly metabolized. This is consistent with the principle that larger, more lipophilic alkyl groups can be more susceptible to CYP-mediated oxidation.
-
Compound C , with the ethyl group on the exocyclic amine, displays a longer half-life and lower intrinsic clearance compared to both A and B, indicating a higher metabolic stability. This suggests that the position of the alkyl substitution significantly influences the compound's interaction with metabolic enzymes.
Potential Metabolic Pathways
The primary metabolic pathway for N-alkylpiperidines is N-dealkylation, which proceeds through an unstable carbinolamine intermediate. Other potential pathways include oxidation of the piperidine ring.
Caption: Potential metabolic pathways for 1-Methyl-4-methylaminopiperidine.
The susceptibility to these pathways can be influenced by the nature and position of substituents on the piperidine ring. For instance, steric hindrance near the nitrogen atom can decrease the rate of N-dealkylation.
Conclusion and Future Directions
This guide provides a foundational understanding of how to approach the metabolic stability assessment of this compound and its derivatives. The in vitro liver microsomal stability assay is a robust and high-throughput method for initial screening. The illustrative data highlights how seemingly minor structural modifications can have a significant impact on a compound's metabolic fate.
For a more comprehensive evaluation, further studies are recommended, including:
-
Plasma Stability Assays: To assess stability against plasma esterases and other enzymes.
-
Hepatocyte Stability Assays: To evaluate both Phase I and Phase II metabolism in a more physiologically relevant system.
-
Metabolite Identification Studies: To definitively identify the metabolic products and understand the primary metabolic pathways.
-
CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for the metabolism of the compounds.
By systematically evaluating metabolic stability, researchers can make more informed decisions in the lead optimization process, ultimately increasing the likelihood of developing clinically successful drug candidates.
References
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(4), 402-408.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- Singh, J., & Petter, R. C. (2017). The piperidine motif in approved drugs. Journal of Medicinal Chemistry, 60(19), 7935-7957.
- Kumar, V., & Van den Eynde, J. J. (2018). Piperidine-containing scaffolds in medicinal chemistry. Drug Discovery Today, 23(3), 549-566.
- Fura, A. (2006). Role of metabolic stability in drug design. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 575-586.
- Obach, R. S., Baxter, J. G., Liston, T. E., Raucy, J. L., & Wrighton, S. A. (1997). The prediction of human hepatic clearance from in vitro drug metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58.
- Baranczewski, P., Stańczak, A., Sundberg, K., & Knutson, L. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453.
- Masimirembwa, C. M., Thompson, R., & Andersson, T. B. (2003). In vitro-in vivo correlations of drug metabolism and disposition. Clinical Pharmacokinetics, 42(14), 1215-1233.
- Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
- Brandon, E. F. A., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. M. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and Applied Pharmacology, 189(3), 233-246.
Sources
- 1. Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. openanesthesia.org [openanesthesia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-Methyl-4-(methylamino)piperidine Dihydrochloride
[1][2]
Executive Summary & Immediate Actions
1-Methyl-4-(methylamino)piperidine dihydrochloride is a secondary amine salt used frequently as a pharmaceutical intermediate.[1][2] While the dihydrochloride salt form offers improved stability over its volatile free base, it presents specific chemical hazards—primarily corrosivity and the potential for the formation of carcinogenic nitrosamines if mishandled.
Core Directive: This compound must be treated as Hazardous Organic Waste . Critical Prohibition: NEVER mix this compound with nitrites, nitrates, or strong oxidizers (risk of N-nitrosamine formation) or bleach (risk of chloramine formation).[1][2]
Chemical Profile & Hazard Identification
Effective disposal requires accurate identification.[1][2] The salt form (dihydrochloride) alters the physical state and volatility compared to the free base but retains the toxicological profile.
| Parameter | Specification |
| Chemical Name | 1-Methyl-4-(methylamino)piperidine dihydrochloride |
| Parent CAS | 73579-08-5 (Free Base); Note: Specific CAS for 2HCl salt is often vendor-specific.[1][2] |
| Formula | C₇H₁₆N₂[1][2][3] · 2HCl |
| Molecular Weight | ~201.14 g/mol (Salt); 128.22 g/mol (Free Base) |
| Physical State | Hygroscopic Solid (White to off-white powder) |
| Solubility | Highly soluble in water; sparingly soluble in non-polar organics.[1][2] |
GHS Hazard Classification
Derived from parent amine and acidic salt properties.
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage (Acidic nature of 2HCl).[1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation (Dust inhalation).[1][2] |
Critical Safety Mechanisms (The "Why")
As researchers, understanding the causality of safety protocols ensures compliance. Two specific chemical mechanisms dictate the disposal strategy for this compound.
A. The Nitrosation Risk (Carcinogen Formation)
This compound contains a secondary amine functional group.[2][5]
-
Mechanism: In the presence of nitrosating agents (nitrites, nitrous acid, nitrogen oxides), secondary amines undergo N-nitrosation to form N-nitrosamines .[1][2]
-
Impact: N-nitrosamines are potent, regulated carcinogens.[1][2]
-
Operational Rule: Strictly segregate this waste from any stream containing sodium nitrite, nitric acid, or metal nitrates.[1]
B. The Acid-Base Volatility Trap[1][2]
-
Mechanism: The dihydrochloride salt is non-volatile.[1][2][4] However, adding this waste to a container with strong bases (NaOH, KOH, organic bases) will deprotonate the salt, liberating the free amine .[1]
-
Impact: The free amine (1-Methyl-4-(methylamino)piperidine) is a volatile, flammable liquid with a pungent, fishy odor that can pressurize waste containers and cause respiratory distress.[1][2]
-
Operational Rule: Maintain waste pH < 7.[1][2] If mixing with basic waste is unavoidable, do so in a fume hood and monitor for exotherms.[1]
Step-by-Step Disposal Procedures
Protocol A: Solid Waste Disposal (Preferred)
Use this for pure substance, expired lots, or spill cleanup residues.[1]
-
Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) wide-mouth jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Segregation: Ensure the container is free of oxidizers.[2][7]
-
Handoff: Seal the container tightly (tape the lid). Transfer to the hazardous waste accumulation area for incineration.[2]
Protocol B: Aqueous/Liquid Waste Disposal
Use this for reaction mixtures or mother liquors.[2]
-
pH Check: Before adding to a carboy, check the pH of the current waste stream.
-
Solvent Compatibility: Ensure the solvent carrier (e.g., Methanol, DCM) is compatible with the carboy material.
-
No Bleach: Never use bleach (sodium hypochlorite) to "deactivate" the amine.[1][2] This generates chloramines (toxic gas).[1][2]
Emergency Spill Response Workflow
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if powder).[1]
Scenario 1: Dry Powder Spill[1][2]
-
Isolate: Cover the spill with a damp absorbent pad or paper towel to prevent dust generation.[2]
-
Clean: Scoop the damp material into a disposable container.[2]
-
Wash: Wipe the surface with water and soap.[2][8] Place all wipes in the solid waste container.[2]
Scenario 2: Liquid/Solution Spill
-
Absorb: Use an inert absorbent (Vermiculite or polypropylene pads).[1][2] Do not use sawdust (combustible).[1][2]
-
Neutralize (Optional): If the spill is large and highly acidic, sprinkle sodium bicarbonate to neutralize before scooping.[2]
-
Disposal: Collect all material into the solid hazardous waste bin.
Visualized Decision Logic
Diagram 1: Waste Stream Segregation Logic
This logic gate prevents the formation of toxic byproducts during waste consolidation.
Caption: Decision matrix for segregating piperidine salt waste to prevent toxic gas evolution or carcinogen formation.
Diagram 2: Spill Response Protocol
Caption: Immediate operational workflow for containing and cleaning up piperidine salt spills.
References
-
National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 566323, 1-Methyl-4-(methylamino)piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] RCRA Hazardous Waste Identification. Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
Sources
- 1. 1-Boc-4-Methylaminopiperidine | 147539-41-1 [chemicalbook.com]
- 2. 1-Boc-4-(methylamino)piperidine 96 147539-41-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 1-Methyl-4-methylaminopiperidine dihydrochloride
Executive Safety Summary
From the Desk of the Senior Application Scientist: Handling 1-Methyl-4-methylaminopiperidine dihydrochloride requires a distinct safety approach compared to its free base counterpart. While the free base (CAS 73579-08-5) is a volatile, flammable, and corrosive liquid, the dihydrochloride salt is typically a hygroscopic, crystalline solid.[1]
This salt form mitigates the flammability risk but introduces specific hazards related to inhalation of acidic dusts and corrosive mucosal damage upon contact with moisture (eyes, lungs, sweat).[1] The protocol below treats this substance as a Corrosive Solid and Acute Toxin , prioritizing dust containment and barrier protection.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy.[1] The dihydrochloride salt dissociates into the piperidine derivative and hydrochloric acid upon contact with moisture.
| Hazard Category | Classification | Description & Mechanism |
| Physical State | Solid (Powder/Crystal) | Risk: Airborne dust generation during weighing.[1] Mechanism: Hygroscopic nature causes clumping; force used to break clumps can aerosolize particles. |
| Health (Acute) | Corrosive / Toxic | H314 / H301: Causes severe skin burns and eye damage.[4] Toxic if swallowed.[2][4][5] The protonated amine and free HCl cause immediate tissue necrosis on mucous membranes. |
| Reactivity | Acidic Salt | Risk: Releases potential HCl vapors if heated. Reacts violently with strong oxidizers and bases (liberating the flammable free base). |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling. Standard lab coats are insufficient for corrosive salts which can migrate through fabric weaves.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Nitrile (0.11 mm min) | Provides dexterity for weighing.[1] Acts as a sacrificial layer. |
| Hand Protection (Secondary) | Long-cuff Nitrile or Laminate | Double-gloving is mandatory. The outer layer protects against gross contamination; the inner layer prevents skin contact during doffing.[1] Note: Piperidines can permeate latex rapidly. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are unsafe for corrosive powders.[1] Air currents can carry dust behind lenses. Goggles provide a seal against acidic dust entry. |
| Respiratory Protection | N95 or P100 Respirator | Required if working outside a fume hood.[1] Ideally, all handling occurs inside a certified Chemical Fume Hood (CFH).[1] |
| Body Protection | Tyvek® Lab Coat / Apron | Cotton coats absorb hygroscopic corrosive salts, holding them against the skin.[1] Use a fluid-resistant overlay (apron) for transfer steps.[1] |
Operational Handling Workflow
This workflow minimizes the "Zone of Exposure" by strictly defining where the chemical travels.
Figure 1: Operational workflow emphasizing thermal acclimation to prevent moisture absorption and static discharge control during weighing.
Critical Protocol Steps:
-
Static Control: Piperidine salts are often static-prone. Use an anti-static gun or ionizer during weighing to prevent "jumping" powder.
-
Solvent Addition: Always add the solid to the solvent , not the reverse. This controls the exotherm and prevents localized high concentrations of acid generation.
-
Neutralization: Wipe down the balance area with a weak base (e.g., 5% Sodium Bicarbonate) followed by water to neutralize any invisible acidic salt residues.
Emergency Response & Spill Management
A spill of a corrosive solid requires a different logic than a liquid spill. Do not add water initially, as this creates a larger volume of corrosive liquid.[1]
Figure 2: Decision logic for spill remediation.[1] Note that dry spills prioritize dust suppression, while wet spills prioritize absorption and neutralization.[1]
Waste Disposal & Deactivation
Do not dispose of down the drain.
-
Classification: The waste is an Acidic Organic Toxic stream.
-
Segregation: Keep separate from strong oxidizers (risk of reaction) and strong bases (risk of liberating volatile free amine).[1]
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers due to chloride corrosion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566323, 1-Methyl-4-(methylamino)piperidine. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
